2,6-Dimethylquinoline

Catalog No.
S578971
CAS No.
877-43-0
M.F
C11H11N
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethylquinoline

CAS Number

877-43-0

Product Name

2,6-Dimethylquinoline

IUPAC Name

2,6-dimethylquinoline

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C11H11N/c1-8-3-6-11-10(7-8)5-4-9(2)12-11/h3-7H,1-2H3

InChI Key

JJPSZKIOGBRMHK-UHFFFAOYSA-N

SMILES

Array

Synonyms

2,6-dimethyl quinoline, 2,6-dimethylquinoline

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)C

The exact mass of the compound 2,6-Dimethylquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1782. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Dimethylquinoline spectroscopic data

Author: Smolecule Technical Support Team. Date: February 2026

Spectroscopic Data Summary

The table below summarizes the available experimental data for 2,6-Dimethylquinoline (C₁₁H₁₁N, CAS 877-43-0).

Spectroscopic Method Key Data & Conditions Experimental Context

| Mass Spectrometry (MS) | Molecular ion, m/z: 157.0 [1] Significant fragments, m/z (relative intensity): 156.0 (32.5%), 115.0 (8.3%), 142.0 (8.2%) [1] | Instrument: Not specified Ionization: 75 eV Source Temp: 280 °C [1] | | Infrared Spectroscopy (IR) | Spectrum Available: Yes (as JCAMP-DX file) [2] State: Solution (CCl₄ and CS₂) [2] | Instrument: BAIRD (PRISM) Path length: 0.010 cm [2] | | UV/Visible Spectroscopy | Spectrum Available: Yes (as JCAMP-DX file) [3] | Instrument: Hitachi 139 [3] | | X-ray Crystallography | Crystal System: Orthorhombic [4] Space Group: P2₁2₁2₁ [4] Melting Point: 328 K (55 °C) [4] | Temperature: 113 K R factor: 0.041 [4] |

The experimental workflow for characterizing a compound like this compound typically involves multiple spectroscopic techniques. The diagram below outlines this general process and how the data from each method contributes to the overall analysis.

G cluster_1 Structural & Purity Analysis cluster_2 Key Analytical Outcomes Start Sample: this compound MS Mass Spectrometry (MS) Start->MS Confirms Molecular Weight IR Infrared Spectroscopy (IR) Start->IR Identifies Functional Groups UV UV/Visible Spectroscopy Start->UV Analyzes Chromophores XRD X-ray Crystallography Start->XRD Determines 3D Structure NMR NMR Spectroscopy Start->NMR Reveals C/H Framework Outcome_Struct Molecular Structure & Confirmation MS->Outcome_Struct e.g., m/z 157.0 Outcome_Purity Functional Groups & Purity Assessment IR->Outcome_Purity Fingerprint Region UV->Outcome_Purity Absorption Profile Outcome_Phys Solid-State Structure & Physical Properties XRD->Outcome_Phys e.g., Space Group NMR->Outcome_Struct Not Available

General workflow for spectroscopic characterization of this compound, showing available (green) and unavailable (red) data.

Experimental Protocols

For researchers seeking to reproduce or compare results, here are the methodologies cited in the available data.

  • Mass Spectrometry [1]: The mass spectrum was acquired with an electron ionization (EI) source set to 75 eV. The sample was introduced via a reservoir held at 180 °C, with the ion source temperature maintained at 280 °C.
  • Infrared Spectroscopy [2]: The IR spectrum was measured on a dispersive BAIRD instrument with a NaCl prism. The sample was prepared as a solution, using carbon tetrachloride (CCl₄) for the 2-10.1 μm region and carbon disulfide (CS₂) for the 10.1-16 μm region, with a standard 0.010 cm path length cell.
  • X-ray Crystallography [4]: Single-crystal X-ray diffraction data was collected at 113 K using Mo Kα radiation (λ = 0.71070 Å). The structure was solved with SHELXS97 and refined with SHELXL97. The H atoms of the methyl groups were found to be disordered over two sites and were refined with equal occupancies (50:50).

Finding Missing Information

A complete spectroscopic profile for this compound is lacking in the public search results. To fill these gaps, you could:

  • Consult Specialized Databases: Access subscription-based spectral databases such as SciFinder or Reaxys, which often contain more comprehensive NMR and spectral data.
  • Review Synthetic Literature: Search for primary research articles detailing the synthesis or application of this compound, as they typically include full spectroscopic characterization to support their findings.

References

2,6-Dimethylquinoline safety data sheet

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Key Properties

The table below summarizes the fundamental identifying information and a key physical property for 2,6-Dimethylquinoline.

Property Description
Chemical Name This compound [1]
CAS Registry Number 877-43-0 [1] [2]
Molecular Formula C₁₁H₁₁N [1] [2]
Molecular Weight 157.21 g/mol [1]
Vapor Pressure log₁₀(P) = A - (B / (T + C)) where A=4.03965, B=1735.613, C=-108.278 (T: 461.61 to 539.44 K) [2]

Sources for Safety Data Sheets

Although a full SDS was not directly available, the following suppliers are listed as having SDS documents for this compound (CAS 877-43-0) [1]. You can visit their websites to obtain the official documents.

Supplier Name SDS Link
Alfa-Aesar View / download SDS
Sigma-Aldrich View / download SDS
TCI View / download SDS

Research Context & Experimental Data

For a technical guide, it is crucial to understand the variability in the foundational in vivo toxicity data. An analysis of historical rat acute oral toxicity (LD₅₀) studies reveals significant inherent variability [3].

  • Hazard Categorization Variability: When the same chemical was tested in multiple independent studies, they resulted in the same hazard categorization only about 60% of the time on average [3].
  • Margin of Uncertainty: Due to this biological and methodological variability, a quantitative margin of uncertainty of ±0.24 log₁₀ (mg/kg) is associated with discrete rat acute oral LD₅₀ values. This means a reported LD₅₀ of 100 mg/kg could reasonably range from ~57 to 174 mg/kg [3].

This workflow outlines the process of compiling and analyzing this data:

workflow Start Data Compilation from Intl. Databases A Data Curation & Filtering Start->A 15,688 chemicals initially compiled B Variability Analysis (Hazard Categorization) A->B 2,441 chemicals with multiple records analyzed C Uncertainty Quantification (±0.24 log10 mg/kg) B->C Replicates match category 60% of time End Context for NAMs & Risk Assessment C->End

How to Proceed

  • Obtain Official SDSs: Download the SDS documents from the supplier links above. These are the most direct sources of safety, handling, and regulatory information.
  • Consult Chemical Databases: For additional toxicological and eco-toxicological data, you can search the ECHA website [4] and other regulatory databases mentioned in the research [3].
  • Contextualize Findings: When reviewing or generating new toxicity data, use the provided margin of uncertainty to realistically assess the results.

References

2,6-Dimethylquinoline methyl group disorder

Author: Smolecule Technical Support Team. Date: February 2026

Research Context & Methodology

Recent advanced studies on quinoline derivatives highlight the importance of crystallographic and computational methods for analyzing molecular disorder, which aligns with your query.

A 2025 study on the C4-methylation of quinolines details a photoactive, biomimetic reagent that enables previously challenging direct C–H methylation. The protocol involves a bulky α-aminomethyl radical to achieve high regioselectivity, a significant advancement over traditional methods that often result in unmanageable methyl radicals and poor selectivity [1].

Another 2025 paper on synthesizing quinolin-8-amine derivatives confirms the standard practice of using single-crystal X-ray diffraction to unambiguously determine molecular structure and solid-state packing. This research also utilized Hirshfeld surface analysis and energy framework calculations to quantify intermolecular interactions and their contributions to crystal packing stability, which are critical for identifying and understanding disorder [2].

Conceptual Workflow for Analysis

The diagram below outlines a general experimental workflow for investigating molecular disorder, integrating the techniques mentioned in the research.

Start Sample: 2,6-Dimethylquinoline Step1 Crystallization Start->Step1 Step2 X-ray Diffraction Experiment Step1->Step2 Step3 Data Processing & Structure Solution Step2->Step3 Step4 Electron Density Map Analysis Step3->Step4 Step5 Model Disorder (Split sites, U constraints) Step4->Step5 Step6 Structure Refinement Step5->Step6 Step7 Validation & Analysis Step6->Step7 Step8 Final Structural Model Step7->Step8

Experimental workflow for structural analysis from crystallization to final model validation.

Key Experimental Techniques & Parameters

For researchers designing such a study, here are the core methodologies and quantitative parameters derived from recent literature.

Experimental Technique Key Measurable Parameters / Outcomes Purpose / Relevance to Disorder
Single-Crystal X-ray Diffraction [2] Bond lengths (e.g., C=N: ~1.318-1.363 Å), bond angles, torsion angles, anisotropic displacement parameters (ADPs). Unambiguously determines atomic positions; reveals disorder via elongated/elliptical ADPs and alternative atomic sites.
Hirshfeld Surface Analysis [2] Quantifies intermolecular contacts (e.g., H···H, H···C, H···X). Identifies and quantifies weak interactions governing crystal packing, which can stabilize or be disrupted by disorder.
Energy Framework Calculations [2] Calculates interaction energies (kJ/mol) for molecular pairs (electrostatic, polarization, dispersion, exchange-repulsion). Determines the stability of different molecular arrangements, helping explain the energetic drivers of disorder.
Computational Chemistry (DFT) [2] Optimized geometry, vibrational frequencies, electrostatic potential maps, orbital energies. Models the ideal gas-phase structure and calculates energy barriers for methyl group rotation, informing disorder analysis.

Navigating the Information Gap

The absence of a direct case study on this compound means you would be contributing new knowledge. Your investigation would likely follow the workflow above, using the techniques in the table.

  • Search Strategy: Use academic databases like SciFinder or Reaxys with keywords "this compound crystal structure," "methyl torsion," or "disorder in heterocyclic systems."
  • Comparative Analysis: If no data is found for this compound, you can analyze it yourself and compare its structural data with related molecules from crystal structure databases (e.g., Cambridge Structural Database).

References

Comprehensive HPLC Analysis of 2,6-Dimethylquinoline: Application Notes and Protocols for Drug Development Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

2,6-Dimethylquinoline is a structurally significant heterocyclic compound with important applications in pharmaceutical research and analytical chemistry. This organic compound with the molecular formula C₁₁H₁₁N has garnered substantial scientific interest due to its biological activity and utility in method development. The compound occurs naturally in the roots of Peucedanum praeruptorum and has been identified as a potent inhibitor of cytochrome P450 enzymes, particularly CYP1A2, making it highly relevant to drug metabolism studies and pharmacokinetic research [1] [2]. The ability of this compound to modulate key drug-metabolizing enzymes positions it as a valuable compound for investigating drug-drug interactions and metabolic pathways in early-stage drug development.

The molecular structure of this compound features a quinoline backbone with methyl substituents at both the 2- and 6-positions, contributing to its distinctive physicochemical properties including a logP value of 2.83, indicating moderate lipophilicity [3]. This balance between hydrophobic and hydrophilic characteristics makes it amenable to reversed-phase chromatographic separation, which represents the most common analytical approach for this compound. As pharmaceutical research increasingly focuses on compounds that can serve as both drug candidates and metabolic probes, this compound has emerged as a versatile analytical standard and biological tool compound with dual utility in separation science and enzymology.

HPLC Method Development and Optimization

Separation Conditions and Parameters

The analysis of this compound can be effectively performed using reversed-phase high-performance liquid chromatography (RP-HPLC), a technique that separates compounds based on their differential partitioning between a mobile phase and a hydrophobic stationary phase [4] [5]. Based on established methodologies, the separation employs a Newcrom R1 HPLC column, which features a special reverse-phase matrix with low silanol activity that minimizes secondary interactions and provides excellent peak symmetry for basic compounds like this compound [3]. The mobile phase consists of a mixture of acetonitrile, water, and phosphoric acid, which can be modified by replacing phosphoric acid with formic acid when mass spectrometry compatibility is required.

Table 1: Optimal HPLC Conditions for this compound Separation

Parameter Standard Conditions MS-Compatible Conditions Fast UPLC Conditions
Column Newcrom R1 Newcrom R1 Newcrom R1 (3 µm particles)
Mobile Phase Acetonitrile/Water/Phosphoric Acid Acetonitrile/Water/Formic Acid Acetonitrile/Water/Formic Acid
Flow Rate Standard HPLC flow (1-2 mL/min) Standard HPLC flow (1-2 mL/min) Higher flow for UPLC
Detection UV-Vis Mass Spectrometry UV or MS
Application Scope Standard analysis, pharmacokinetics, preparative separation Mass spectrometry applications Fast analysis, high-throughput screening

The separation method is scalable and adaptable to various analytical scenarios, from qualitative analysis to preparative-scale purification [3]. For laboratories utilizing ultra-high performance liquid chromatography (UHPLC) systems, which operate at pressures beyond 1000 bar and offer improved resolution, sensitivity, and faster analysis times, smaller 3 µm particle columns are available [4]. The method follows the fundamental principle of HPLC where compounds separate due to their varying degrees of interaction with the stationary phase, with the mobile phase carrying the sample through the column to the detector, which generates a signal proportional to the amount of each component [4] [5].

Method Selection and Development Considerations

When developing an HPLC method for this compound, several factors must be considered to achieve optimal separation. The physicochemical properties of the analyte, including its moderate hydrophobicity (logP 2.83) and aromatic structure, influence its retention behavior in reversed-phase systems [3] [4]. The choice between isocratic and gradient elution depends on the complexity of the sample matrix; while isocratic methods employing a consistent mobile phase composition are sufficient for pure samples, gradient methods with changing mobile phase composition provide better resolution for complex mixtures [4]. The aqueous component of the mobile phase may be modified with acids like formic or phosphoric acid to improve peak shape and separation efficiency through ion suppression or ion-pairing mechanisms.

The selection of detection methodology should align with the analytical objectives. Traditional UV detection is suitable for standard quantification, while mass spectrometry detection provides superior specificity and sensitivity for metabolite identification or trace analysis [4]. The scalability of the method also enables its application in preparative chromatography for isolating this compound or related compounds from complex mixtures, with the potential for collecting fractionated eluent into discrete containers for further investigation [3] [4]. This flexibility makes the method valuable across various stages of drug development, from initial discovery to quality control.

Biochemical Applications and Inhibition Profile

Cytochrome P450 Inhibition

This compound exhibits significant biological activity as an inhibitor of cytochrome P450 enzymes, particularly demonstrating potent inhibition of CYP1A2 with an IC₅₀ value of 3.3 µM [2]. This isoform of cytochrome P450 is responsible for the metabolism of several clinical drugs, and its inhibition can lead to clinically significant drug-drug interactions. The compound also inhibits CYP2B6 activity, though with lower potency (IC₅₀ 480 µM) [1] [2]. This differential inhibition profile makes this compound a valuable pharmacological tool for studying metabolic pathways and investigating drug-interaction potential in early-stage drug development.

Table 2: Cytochrome P450 Inhibition Profile of this compound

Enzyme Target IC₅₀ Value Inhibition Potency Biological Significance
CYP1A2 3.3 µM Potent Major drug-metabolizing enzyme; inhibition affects pharmacokinetics of substrates
CYP2B6 480 µM Moderate Minor hepatic enzyme with growing clinical importance
Other CYP Enzymes Not specified Not established Potential for broader inhibition spectrum

The inhibitory effects of this compound on cytochrome P450 enzymes have been demonstrated in studies using recombinant human enzymes, indicating its potential as a selective probe for reaction phenotyping and metabolic stability assays [1]. This application is particularly relevant in pharmaceutical research where understanding and predicting drug interactions early in development can prevent late-stage failures. The compound's natural occurrence in Peucedanum praeruptorum also suggests possible roles in plant biochemistry and traditional medicine, though these aspects require further investigation [1] [2].

Detailed Analytical Protocol

HPLC Analysis Procedure

This protocol describes the detailed steps for analyzing this compound using reversed-phase HPLC based on established methodologies [3] [4]. The method is suitable for both qualitative identification and quantitative analysis of the compound in various matrices including pharmaceutical formulations and biological samples.

Materials and Reagents:

  • This compound reference standard (98% purity, CAS 877-43-0) [1]
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Phosphoric acid or formic acid (for MS compatibility)
  • Newcrom R1 HPLC column (or equivalent reversed-phase column)

Sample Preparation:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in acetonitrile or mobile phase.
  • For quantitative analysis, prepare a series of standard solutions covering the expected concentration range (typically 0.1-100 µg/mL).
  • For solid samples, accurately weigh the powder and dissolve in an appropriate solvent [1].
  • Filter all samples through a 0.45 µm or 0.22 µm membrane filter before injection to prevent column contamination.

Instrumental Conditions:

  • Column: Newcrom R1 or equivalent C18 column (150 × 4.6 mm, 5 µm or 3 µm for UPLC)
  • Mobile Phase: Acetonitrile/water/phosphoric acid (optimize ratio based on specific column, typically 40:60 to 60:40)
  • Flow Rate: 1.0 mL/min for standard HPLC; 0.2-0.7 mL/min for UPLC applications
  • Detection: UV-Vis detector set at appropriate wavelength (based on UV spectrum)
  • Injection Volume: 10-20 µL for analytical applications
  • Temperature: Ambient or controlled column temperature (25-30°C)

Chromatographic Procedure:

  • Prime the HPLC system with mobile phase and equilibrate the column for at least 30 minutes or until a stable baseline is achieved.
  • Perform blank injection to confirm system cleanliness.
  • Inject calibration standards to establish a linear response curve.
  • Inject unknown samples using the same chromatographic conditions.
  • For extended sequence runs, include quality control samples at regular intervals to monitor system performance.

Method Optimization Tips:

  • Adjust the acetonitrile/water ratio in the mobile phase to achieve retention times between 3-10 minutes.
  • If peak tailing is observed, increase acid concentration (0.1% formic or phosphoric acid) to improve peak shape.
  • For mass spectrometry detection, use volatile modifiers (formic acid) instead of phosphoric acid.
  • For complex samples, employ a gradient elution program to enhance separation efficiency.

Advanced Applications and Derivatization Approaches

Fluorigenic Derivatization for Spectrofluorimetric Detection

Beyond conventional HPLC applications, this compound serves as a precursor for synthesizing advanced derivatizing reagents used in spectrofluorimetric detection methods. The compound can be transformed into this compound-4-(N-succinimidyl)-formate (DMQF-OSu), which functions as an excellent fluorigenic reagent for the determination of aliphatic amines [6]. This application leverages the significant difference in fluorescence intensity between the native reagent and its amine derivatives, enabling highly sensitive detection of biologically important amines.

The derivatization reaction proceeds under mild conditions in aqueous solutions at room temperature, with DMQF-OSu reacting readily with both primary and secondary amines while generating minimal by-products [6]. The resulting derivatives exhibit strong fluorescence with excitation and emission maxima at approximately 324.4 nm and 416 nm, respectively, allowing for detection limits as low as 1.94×10⁻¹⁰ mol/L for methylamine [6]. This exceptional sensitivity makes the technique valuable for analyzing trace-level amines in environmental and biological samples, including tap water and lake water, with reported recoveries of 99-104% [6]. The method provides a rapid, simple, and feasible alternative to more complex chromatographic approaches for total amine quantification.

Experimental Workflows and Visualization

HPLC Analysis Workflow

The following diagram illustrates the complete workflow for the HPLC analysis of this compound, from sample preparation to data analysis:

Diagram 1: HPLC Analysis Workflow for this compound. This diagram illustrates the sequential steps from sample preparation through data analysis in the HPLC method.

Cytochrome P450 Inhibition Pathway

The following diagram illustrates the biochemical inhibition pathway of this compound and its impact on drug metabolism:

inhibition_pathway DMQ This compound CYP1A2 CYP1A2 Enzyme DMQ->CYP1A2 Binds to CYP2B6 CYP2B6 Enzyme DMQ->CYP2B6 Binds to Metabolite Drug Metabolite CYP1A2->Metabolite Normal Pathway Inhibition Enzyme Inhibition CYP1A2->Inhibition IC₅₀ = 3.3 µM CYP2B6->Inhibition IC₅₀ = 480 µM DrugSubstrate Drug Substrate DrugSubstrate->CYP1A2 Metabolism By IncreasedExposure Increased Drug Exposure DrugSubstrate->IncreasedExposure Accumulation Inhibition->DrugSubstrate Reduced Clearance note Inhibition of CYP enzymes leads to altered drug pharmacokinetics Inhibition->note

Diagram 2: Cytochrome P450 Inhibition Pathway. This diagram shows the mechanism by which this compound inhibits drug-metabolizing enzymes, potentially leading to altered pharmacokinetics of co-administered medications.

Conclusion

The comprehensive application notes and protocols presented herein establish robust methodologies for the analysis of this compound using HPLC techniques. The well-characterized reversed-phase method provides reliable separation and quantification, while the compound's significant cytochrome P450 inhibition activity makes it particularly valuable for drug metabolism studies. The scalability of the method from analytical to preparative scale, along with its adaptability to various detection platforms including mass spectrometry, ensures broad applicability across pharmaceutical research and development. Furthermore, the derivatization potential of this compound for fluorigenic reagent synthesis extends its utility to sensitive spectrofluorimetric detection of biologically important amines. These collective attributes position this compound as both an analytical standard and a biologically active compound with dual relevance to separation science and drug metabolism research.

References

Chemical Profile of 2,6-Dimethylquinoline

Author: Smolecule Technical Support Team. Date: February 2026

2,6-Dimethylquinoline (CAS Registry Number: 877-43-0) is an organic compound with the molecular formula C11H11N and a molecular weight of 157.21 g/mol [1]. It is a white to almost white crystalline solid at room temperature [1].

Property Value
CAS Registry Number 877-43-0 [1]
Molecular Formula C11H11N [1]
Molecular Weight 157.21 g/mol [1]
Melting Point 57-59 °C (lit.) [1]
Boiling Point 266-267 °C [1]
XLogP3 3.1 [2]

CYP Inhibition Profile of this compound

Research indicates that this compound acts as an inhibitor for specific cytochrome P450 enzymes. The quantitative inhibition data is summarized below [3].

Cytochrome P450 Enzyme Inhibitory Activity (IC₅₀)
CYP1A2 3.3 µM
CYP2B6 480 µM

This data shows that this compound is a potent and selective inhibitor of CYP1A2, with significantly lower activity against CYP2B6. This selectivity makes it a useful tool compound for in vitro experiments aimed at elucidating the specific role of CYP1A2 in drug metabolism [4] [3].

Experimental Protocol for CYP Inhibition Assay

The following section details a validated high-throughput methodology for assessing the inhibitory effects of compounds on major cytochrome P450 enzymes, adapted from current literature [5] [6]. This protocol is suitable for evaluating this compound.

Materials and Reagents
  • Enzyme Source: Pooled human liver microsomes (HLM) or cDNA-expressed recombinant CYP enzymes (e.g., CYP1A2) [4] [5].
  • Probe Substrate: Phenacetin (for CYP1A2) [5] [6].
  • Inhibitor: this compound (prepare stock solution in DMSO; final solvent concentration typically ≤1% v/v) [4].
  • Cofactor: NADPH-generating system [4] [5].
  • Incubation Buffer: 0.1 M potassium phosphate buffer, pH 7.4 [5].
  • Stop Solution: Acetonitrile with internal standards [5].
Workflow for CYP Inhibition Assay

The following diagram illustrates the key steps involved in performing the CYP inhibition assay:

G start Prepare Reaction Mixture step1 Pre-incubation (37°C for 10 min) start->step1 step2 Initiate Reaction (Add NADPH) step1->step2 step3 Incubate (37°C for 10-30 min) step2->step3 step4 Terminate Reaction (Add Acetonitrile) step3->step4 step5 Centrifuge (13,000 × g, 15 min) step4->step5 step6 Analyze Metabolites (UHPLC-MS/MS) step5->step6

Detailed Procedure
  • Reaction Mixture Setup: In a 96-well plate, add the following components to each well to make a final volume of 150 µL:
    • 0.1 M potassium phosphate buffer, pH 7.4.
    • Human liver microsomes (e.g., 0.2 mg/mL final protein concentration) [5].
    • Probe substrate Phenacetin (at a concentration around its Km value of ~100 µM for CYP1A2) [5].
    • Varying concentrations of this compound (e.g., from 0.001 to 1000 µM for a full IC50 curve) [4].
  • Pre-incubation: Pre-incubate the reaction mixture for 10 minutes at 37°C in a shaking thermomixer [5].
  • Reaction Initiation: Start the enzymatic reaction by adding the NADPH-generating system.
  • Incubation: Allow the reaction to proceed for a predetermined time (e.g., 10-30 minutes) at 37°C, ensuring linear reaction kinetics [4] [5].
  • Reaction Termination: Stop the reaction by adding a volume of ice-cold acetonitrile (e.g., 20 µL stop solution to 100 µL incubation volume) containing stable isotope-labeled internal standards [5].
  • Sample Processing: Centrifuge the terminated reaction mixtures at 13,000 × g for 15 minutes at 4°C to precipitate proteins. Collect the supernatant for analysis [5].
  • Analytical Quantification: Analyze the supernatant using UHPLC-MS/MS to quantify the formation of the specific metabolite, acetaminophen, which is the marker for CYP1A2 activity [5] [6].
  • Data Analysis: Calculate the remaining enzyme activity at each inhibitor concentration. Plot the percentage of activity versus the logarithm of the inhibitor concentration and fit the data using non-linear regression analysis (e.g., with Prism software) to determine the IC50 value [4].

Application Notes in Drug Development

The potent and selective inhibition of CYP1A2 by this compound makes it valuable for several applications in early-stage drug discovery and development [4] [5]:

  • Mechanism of Metabolism Studies: It can be used in reaction phenotyping experiments to determine the fraction of a new chemical entity's metabolism that is catalyzed by CYP1A2 [4].
  • Predicting Drug-Drug Interactions (DDIs): Data generated using this compound helps assess the potential for DDIs when a new drug is co-administered with other substances that inhibit or induce CYP1A2 [5] [7].
  • Validation of High-Throughput Assays: It serves as a reference inhibitor for validating new cocktail assays designed to screen for CYP inhibition, ensuring the assay robustly detects CYP1A2 inhibition [5] [6].

Critical Considerations for the Protocol

  • Enzyme Source and Specificity: While human liver microsomes provide a physiologically relevant environment, they contain multiple CYP enzymes. To confirm the specific role of CYP1A2, the assay should be validated using cDNA-expressed CYP1A2. Counter-screening against other major CYPs (e.g., CYP2B6, CYP3A4, CYP2D6) is essential to rule out non-selective inhibition [4] [5] [3].
  • Solvent Effects: The concentration of organic solvents like DMSO used to dissolve test compounds must be minimized (typically <1% v/v) as they can interfere with CYP enzyme activity [4].
  • Data Integrity: It is critical to establish linear conditions with respect to incubation time and microsomal protein concentration to ensure that the measured IC50 values are accurate and reliable [4].

References

2,6-Dimethylquinoline cytochrome P450 inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Computational Assessment & Structural Alerts

Before initiating laboratory experiments, in silico tools can help prioritize compounds and identify potential risks.

  • QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can predict a compound's likelihood to be a substrate or inhibitor of major CYP enzymes like 3A4, 2C9, and 2D6 [1]. The U.S. Food and Drug Administration (FDA) has developed novel QSAR models for predicting reversible and time-dependent inhibition of key CYP enzymes [2] [3]. You can use these models to screen 2,6-dimethylquinoline and identify potential structural alerts.
  • Mechanism-Based Inhibition (MBI) Alerts: Be particularly vigilant for alerts of MBI, a form of irreversible inhibition. The 2020 FDA drug-drug interaction guidance notes that metabolites with structural alerts for MBI warrant special attention, even at low plasma concentrations [2] [3]. A literature review for common MBI alerts associated with quinoline derivatives is a critical first step.

Experimental Protocols for Inhibitor Characterization

Once a compound is flagged for potential inhibition, the following standardized in vitro assays are used for experimental confirmation.

Protocol 1: Metabolic Stability (Clearance) Assay

This assay determines if your compound is a substrate for a specific CYP enzyme, which is a prerequisite for some types of inhibition [1].

  • Objective: To measure the depletion of this compound over time by a specific recombinant CYP enzyme.
  • Materials:
    • Recombinant CYP Supersomes (e.g., CYP3A4, CYP2C9, CYP2D6) [1].
    • NADPH Regenerating System.
    • Test compound: this compound (1 µM in final reaction).
    • Phosphate buffer (100 mM, pH 7.4).
    • Control compounds (e.g., ketoconazole for CYP3A4).
  • Method:
    • Incubation: Combine test article, supersomes, and NADPH regenerating system in buffer. Incubate at 37°C with mixing [1].
    • Sampling: Withdraw aliquots at specific time points (e.g., 0, 5, 10, 15, 30, 60 minutes) and quench with cold acetonitrile containing an internal standard [1].
    • Analysis: Centrifuge to remove precipitated protein. Analyze the supernatant using ultra-high-performance liquid chromatography–high-resolution mass spectrometry (UHPLC-HRMS) to determine the half-life (t1/2) of the test compound [1].
Protocol 2: Reversible Inhibition Assay

This protocol determines if your compound directly and reversibly inhibits a CYP enzyme.

  • Objective: To measure the concentration of this compound required to inhibit 50% of a CYP enzyme's activity (IC50).
  • Materials:
    • CYP enzyme source (recombinant or human liver microsomes).
    • CYP-specific luminescent or fluorescent probe substrate (see Table 1).
    • P450-Glo assay kit or similar.
    • Test compound (this compound) at a range of concentrations.
    • Selective positive control inhibitors (see Table 1).
  • Method:
    • Prepare incubation mixtures with the enzyme, probe substrate, and varying concentrations of this compound.
    • Initiate the reaction with NADPH.
    • Measure the generation of the metabolite using a luminescent/fluorescent readout.
    • Calculate the % inhibition and IC50 value from the dose-response curve.
Protocol 3: Time-Dependent Inhibition (TDI) Assay

This assay identifies mechanism-based inhibitors that cause irreversible, long-lasting inhibition.

  • Objective: To determine if the inhibitory effect of this compound increases with pre-incubation time in the presence of NADPH.
  • Method:
    • Pre-incubation: Incubate the test compound with the CYP enzyme and NADPH for a set time (e.g., 0 and 30 minutes).
    • Dilution: Dilute the mixture significantly to reduce the concentration of the test compound.
    • Activity Measurement: Add a probe substrate to the diluted mixture and measure the remaining enzyme activity.
    • A significant loss of activity after pre-incubation with NADPH indicates time-dependent (mechanism-based) inhibition.

Reference Tables for CYP Enzyme Screening

The following tables, based on FDA guidelines, provide essential reference information for designing your inhibition studies [4].

Table 1: Examples of In Vitro Probe Substrates and Inhibitors for CYP Enzymes

Enzyme Marker Reaction Selective Inhibitor (Reversible) Time-Dependent Inhibitor (TDI)
CYP1A2 Phenacetin O-deethylation α-Naphthoflavone Furafylline
CYP2B6 Bupropion hydroxylation Sertraline, Ticlopidine Thiotepa, Clopidogrel
CYP2C8 Amodiaquine N-deethylation Montelukast Phenelzine, Gemfibrozil glucuronide
CYP2C9 Diclofenac 4'-hydroxylation Sulfaphenazole Tienilic Acid
CYP2C19 S-Mephenytoin 4'-hydroxylation N-3-benzyl-nirvanol Ticlopidine
CYP2D6 Bufuralol 1'-hydroxylation Quinidine Paroxetine
CYP3A4 Midazolam 1'-hydroxylation, Testosterone 6β-hydroxylation Ketoconazole, Itraconazole Azamulin, Troleandomycin

Table 2: Clinical Index Substrates and Inhibitors (for context)

Enzyme Sensitive Clinical Substrate Strong Clinical Inhibitor
CYP1A2 Caffeine, Tizanidine Fluvoxamine
CYP2C8 Repaglinide Gemfibrozil
CYP2C9 S-Warfarin (moderately sensitive) Fluconazole
CYP2C19 Omeprazole Fluvoxamine
CYP2D6 Dextromethorphan Paroxetine, Fluoxetine
CYP3A Midazolam, Triazolam Clarithromycin, Itraconazole

Data Interpretation and Risk Assessment

After obtaining experimental data, interpret the results to assess the potential drug-drug interaction (DDI) risk of this compound.

  • Reversible Inhibition: An IC50 value < 1 µM typically indicates a strong inhibition risk, while values > 10 µM suggest low risk. The [I]/IC50 ratio (where [I] is the anticipated plasma concentration) is a key metric for assessing clinical DDI potential.
  • Mechanism-Based Inhibition (MBI): This is a high-risk finding. MBI requires a lower metabolite-to-parent AUC ratio to trigger further investigation because the inhibition is prolonged [2] [3]. The key parameters are the maximum inactivation rate constant (kinact) and the inhibitor concentration that causes half-maximal inactivation (KI).

The experimental workflow for characterizing a compound like this compound involves sequential steps from prediction to validation, as outlined below.

Conclusion

While direct data on this compound is unavailable, the established protocols and frameworks provide a clear path for its characterization. Your application note should emphasize a stepwise strategy:

  • Predict using computational tools to assess risk and guide experimental design [1] [2] [3].
  • Validate through standardized in vitro assays to confirm reversible inhibition and definitively rule out the higher-risk mechanism-based inhibition [1] [5] [4].
  • Interpret results using regulatory guidelines to make informed decisions for subsequent drug development stages [4].

This systematic approach will enable your team to efficiently identify and mitigate CYP-related DDI risks associated with this compound or similar novel compounds.

References

Application Notes: Oxidative Dimerization of 2-Methylquinolines

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a potassium tert-butoxide (KOtBu)-promoted method for the synthesis of symmetric and unsymmetric 2-alkenyl bisquinolines via oxidative dimerization of 2-methylquinolines. This method uses molecular oxygen as a green oxidant and provides a one-pot alternative to traditional approaches that require pre-synthesis of quinoline-2-carboxaldehydes using toxic reagents [1] [2].

Optimized Reaction Protocol

The table below summarizes the standard conditions for the homo-dimerization reaction, developed using 2-methylquinoline as a model substrate [1] [2].

Parameter Specification
Reaction Scale 0.2 mmol of 2-methylquinoline
Base KOtBu (0.22 mmol, 1.1 equiv.)
Additive 18-crown-6 (18-C-6, 0.22 mmol, 1.1 equiv.)
Solvent Anhydrous DMF (1.5 mL)
Atmosphere Oxygen balloon
Temperature 50 °C
Time 20 hours
Work-up Reaction mixture diluted with water and extracted with ethyl acetate. Combined organic layers are dried and concentrated. The crude product is purified by flash chromatography.

Critical Parameters and Controls:

  • Base: KOtBu is essential. Substitution with NaOtBu, LiOtBu, or KOH leads to significantly lower yields, while Cs2CO3 results in no reaction [1] [2].
  • Oxidant: Molecular oxygen is crucial. Reactions under an air atmosphere produce only a trace amount of the product, and other oxidants like TBHP, K2S2O8, or m-CPBA are ineffective [1] [2].
  • Solvent: The reaction proceeds well in DMF but fails in DMSO, toluene, or CH3CN [1] [2].
  • Additive: 18-crown-6 provides the best yield. Other additives like TMEDA or 1,10-phenanthroline are less effective [1] [2].
Substrate Scope and Performance Data

The following table summarizes the yields for the synthesis of various symmetric 2-alkenyl bisquinolines under the standard or slightly modified conditions [1] [2].

Substrate Product Structure Reaction Conditions Isolated Yield
2-Methylquinoline trans-1,2-Bis(quinolin-2-yl)ethene (2a) Standard 72%
2,6-Dimethylquinoline trans-1,2-Bis(6-methylquinolin-2-yl)ethene (2b) Standard 71%
6-Methoxyquinaldine trans-1,2-Bis(6-methoxyquinolin-2-yl)ethene (2c) Standard 64%
8-Methoxyquinaldine trans-1,2-Bis(8-methoxyquinolin-2-yl)ethene (2d) Standard 65%
2-Methylbenzo[h]quinoline trans-1,2-Bis(benzo[h]quinolin-2-yl)ethene (2e) Standard 49%
2-Picoline trans-1,2-Bis(pyridin-2-yl)ethene (2f) 100 °C 75%

Notes on Scope:

  • Electronic Effects: Substrates with electron-donating groups (e.g., methyl, methoxy) at the 6- or 8-position perform well [1] [2].
  • Limitations: Substrates with strong electron-withdrawing groups (e.g., 6-nitro or 6-chloro) gave complex reaction mixtures, and the desired dimeric products were not observed [1] [2].
  • Heterocycle Compatibility: The reaction can be extended to other heteroaromatics like 2-picoline, 4-methylpyrimidine, and 2-methylpyrazine, though higher temperatures (100 °C) are typically required [1] [2].
Experimental Workflow and Mechanism

The following diagram illustrates the experimental workflow for the oxidative dimerization reaction.

Oxidative Dimerization Workflow Start Start Reaction Setup Step1 Charge reactor with 2-methylquinoline substrate KOtBu, 18-crown-6, anhydrous DMF Start->Step1 Step2 Purge reactor with O₂ Seal with O₂ balloon Step1->Step2 Step3 Stir at 50°C for 20h (Monitor by TLC/GC-MS) Step2->Step3 Step4 Work-up: Quench with water Extract with ethyl acetate Step3->Step4 Step5 Purification: Concentrate Purify by flash chromatography Step4->Step5 End Obtain 2-alkenyl bisquinoline Step5->End

The reaction is believed to proceed via a two-step mechanism in one pot, as illustrated below.

Proposed Reaction Mechanism A 2-Methylquinoline B Quinoline-2- -carboxaldehyde A->B Oxidation Step 1 C 2-Alkenyl Bisquinoline (trans-isomer) B->C Condensation with 2-Methylquinoline Step 2 O2 O₂ O2->A Oxidant Base KOtBu Base->A Promoter

Mechanistic Insight: The process begins with the KOtBu-promoted oxidation of a molecule of 2-methylquinoline by molecular oxygen to generate quinoline-2-carboxaldehyde as a key intermediate [1] [2]. This aldehyde then undergoes a base-catalyzed condensation reaction with a second molecule of 2-methylquinoline, followed by dehydration, to form the final trans-configured 2-alkenyl bisquinoline product. Control experiments confirm that O₂ is essential for the first oxidation step but not for the subsequent condensation [1] [2].

Key Considerations for Researchers

  • Biological Relevance: The 2-alkenyl bisquinoline products synthesized via this method are significant scaffolds. They are found in compounds with activity against HIV-1 replication and intracellular forms of Leishmania parasites, making this methodology highly relevant for drug discovery [1] [2].
  • Cross-Coupling Applications: The protocol has been adapted for the synthesis of unsymmetrical bisquinolines via cross-dimerization between two different 2-methylquinolines. While feasible, these reactions can be challenging due to competing homo-dimerization of both starting materials, which may complicate purification [1] [2].
  • Material Safety: this compound is classified as an irritant (GHS07). Appropriate personal protective equipment (PPE) including gloves, eyeshields, and a dust mask is recommended when handling this and related compounds [3] [4].

References

Physicochemical Properties of 2,6-Dimethylquinoline

Author: Smolecule Technical Support Team. Date: February 2026

Property Value Reference / Comment
CAS Registry Number 877-43-0 [1] [2] [3]
Molecular Formula C₁₁H₁₁N [1] [2] [3]
Molecular Weight 157.21 - 157.22 g/mol [1] [3]
Physical Appearance White to almost white powder or crystals [2] [3] [4]
Melting Point 57 - 60 °C (literature) [2] [3] [4]
Boiling Point 267 °C [3] [4]
Purity ≥ 99% (GC) [3] [4]

Synthetic Application: Diastereoselective Cyclopropanation

One research article describes a specific synthetic application of 2,6-dimethylquinoline. The reaction involves an iodine-mediated, diastereoselective cyclopropanation with arylidene malononitriles (Knoevenagel condensation products of benzaldehydes and malononitrile) [5].

This one-pot method provides a route to synthetically valuable 2-aryl-3-(6-methylquinolin-2-yl)cyclopropane-1,1-dicarbonitriles in moderate to good yields [5]. The following workflow outlines the general procedure, though specific details like molar ratios, temperature, and reaction time were not available in the search results.

A Arylidene Malononitrile (Knoevenagel Adduct) D Reaction One-Pot A->D B This compound B->D C Iodine (Mediator) C->D E 2-Aryl-3-(6-methylquinolin-2-yl) cyclopropane-1,1-dicarbonitrile D->E Diastereoselective Cyclopropanation

Biological Relevance in Research

This compound is utilized in biochemical research, primarily as a potential inhibitor of cytochrome P450 1A2 (CYP1A2) activity [2]. It has been used to study the inhibition potencies (IC₅₀ values) of various chemicals with recombinant human CYP enzymes for in vitro research purposes [2].

Safety and Handling

While a full Safety Data Sheet (SDS) was not accessible in the search results, some supplier information indicates the following hazards:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H402 (Harmful to aquatic life) [4].
  • Precautionary Measures: Wear protective gloves, eye protection, and face protection. Avoid release to the environment [4].

Experimental Protocol Considerations

Given the limited detail in the search results, the following points should be considered when planning experiments:

  • Storage: Store at room temperature, preferably in a cool, dark place. Some suppliers recommend storing under inert gas as the compound may be air-sensitive [4].
  • Purification: The compound is typically supplied at high purity (≥98-99%) [2] [3] [4]. Standard purification techniques like recrystallization may be applicable.
  • Literature Gap: The searched literature lacks a detailed, step-by-step synthesis procedure for using this compound in the cyclopropanation reaction or other transformations.

References

Comprehensive Application Notes and Protocols: KOtBu-Promoted Oxidative Dimerization of 2,6-Dimethylquinoline

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The oxidative dimerization of methyl-substituted quinolines represents a significant transformation in heterocyclic chemistry, enabling direct access to 2-alkenyl bisquinolines—privileged structural motifs with demonstrated biological activity. Traditional approaches to these dimers, such as the Perkin reaction, often require harsh conditions and pre-functionalized substrates, limiting their practical utility and functional group compatibility. The development of a KOtBu-promoted methodology utilizing molecular oxygen as a green oxidant addresses these limitations by enabling efficient homo- and cross-dimerizations under mild conditions. This protocol details the optimized procedures, substrate scope, and mechanistic insights for the oxidative dimerization of 2,6-dimethylquinoline, providing researchers with a reliable synthetic method for accessing these valuable compounds.

Experimental Optimization and Condition Screening

Extensive reaction optimization has established KOtBu in DMF at 50°C under an oxygen atmosphere as the ideal system for the oxidative dimerization of 2-methylquinolines. The presence of 18-crown-6 as a phase-transfer catalyst significantly enhances reaction efficiency, while molecular oxygen serves as both a stoichiometric oxidant and green chemical alternative to traditional oxidants. Systematic screening has identified critical parameters affecting reaction performance and selectivity.

Table 1: Comprehensive Optimization of Reaction Conditions for Oxidative Dimerization

Entry Base Oxidant Additive Solvent Yield (%) Conversion (%)
1 KOtBu O₂ balloon 18-C-6 DMF 72 94
2 NaOtBu O₂ balloon 18-C-6 DMF 61 88
3 LiOtBu O₂ balloon 18-C-6 DMF 55 71
4 Cs₂CO₃ O₂ balloon 18-C-6 DMF 0 <5
5 KOH O₂ balloon 18-C-6 DMF 41 70
6 KOtBu O₂ balloon TMEDA DMF 57 74
7 KOtBu O₂ balloon 1,10-Phen DMF 55 79
8 KOtBu O₂ balloon 18-C-6 DMSO 0 <5
9 KOtBu O₂ balloon 18-C-6 Toluene 0 <5
10 KOtBu O₂ balloon 18-C-6 CH₃CN 0 <5
14 KOtBu Air 18-C-6 DMF Trace 16
16 KOtBu O₂ balloon 18-C-6 DMF 62 95

Key findings from optimization studies:

  • KOtBu superiority: Potassium tert-butoxide demonstrated superior performance compared to other bases, providing the highest isolated yield of 72% and excellent substrate conversion of 94% [1].
  • Essential oxygen atmosphere: Reactions conducted under air instead of pure oxygen resulted in only trace product formation, highlighting the necessity of an oxygen-rich environment for efficient oxidation [1].
  • Solvent specificity: DMF proved uniquely effective among solvents screened, with polar aprotic solvents like DMSO and non-polar solvents like toluene yielding no desired product [1].
  • Temperature dependence: The optimal reaction temperature was established at 50°C, with elevated temperatures (80°C) slightly decreasing yield despite high conversion, and lower temperatures (30°C) significantly impairing both yield and conversion [1].

Synthetic Protocols

Homo-Dimerization of this compound
3.1.1 Materials and Equipment
  • This compound (0.2 mmol, 31.4 mg) [2]
  • Potassium tert-butoxide (KOtBu, 0.22 mmol, 24.7 mg)
  • 18-Crown-6 ether (0.22 mmol, 58.1 mg)
  • Anhydrous DMF (1.5 mL)
  • Oxygen balloon with regulator
  • 2 mL reaction vial with stir bar
  • Heating stir plate with temperature control
  • Oil bath
  • Silica gel for column chromatography
3.1.2 Step-by-Step Procedure
  • Reaction Setup: Charge the 2 mL reaction vial with this compound (31.4 mg, 0.2 mmol), KOtBu (24.7 mg, 0.22 mmol), and 18-crown-6 (58.1 mg, 0.22 mmol) under an inert atmosphere [1].

  • Solvent Addition: Add anhydrous DMF (1.5 mL) via syringe, ensuring complete dissolution of solid materials. The solution will typically appear as a pale yellow homogeneous mixture [1].

  • Oxygen Atmosphere: Carefully evacuate the reaction vial and purge with oxygen gas. Maintain a slight positive pressure of oxygen using an oxygen balloon apparatus [1].

  • Reaction Initiation: Stir the reaction mixture at 50°C for 20 hours. Monitor the reaction progress by TLC or GC-MS, observing the gradual formation of product and consumption of starting material [1].

  • Workup Procedure: After 20 hours, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and wash with brine (3 × 5 mL) to remove DMF and inorganic salts.

  • Product Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel using hexanes/ethyl acetate (4:1) as eluent to afford the desired this compound dimer as a trans-selective product [1].

  • Characterization: Analyze the product by ( ^1H ) NMR, ( ^{13}C ) NMR, and mass spectrometry to confirm structure and assess purity. The typical isolated yield for this compound is 64-71% under optimized conditions [1].

Cross-Dimerization Protocol

The cross-dimerization methodology enables the synthesis of unsymmetrical 2-alkenyl bisquinolines through selective combination of different 2-methylquinoline derivatives.

  • Substrate Preparation: Dissolve both 2-methylquinoline substrates (0.1 mmol each) in anhydrous DMF (1.0 mL) in a 2 mL reaction vial [1].

  • Base and Additive: Add KOtBu (0.11 mmol, 12.4 mg) and 18-crown-6 (0.11 mmol, 29.0 mg) to the reaction mixture [1].

  • Oxygen Atmosphere: Establish an oxygen atmosphere as described in the homo-dimerization protocol.

  • Reaction Conditions: Stir the mixture at 50°C for 20-24 hours to allow for cross-coupling.

  • Purification Challenges: Note that cross-dimerization reactions typically yield mixtures requiring more extensive purification. Sequential column chromatography or preparative TLC may be necessary to isolate the desired unsymmetrical dimer from homodimer byproducts [1].

Substrate Scope and Limitations

The KOtBu-promoted oxidative dimerization demonstrates considerable substrate generality while exhibiting distinct electronic dependencies. Evaluation of diverse 2-methylquinoline derivatives has revealed patterns in reactivity and yield.

Table 2: Comprehensive Substrate Scope for Oxidative Dimerization

Substrate Product Type Yield (%) Notes
This compound Homo-dimer 64-71 Electron-donating group enhances yield [1]
6-Methoxyquinaldine Homo-dimer 64-71 Electron-donating group at 6-position [1]
8-Methoxyquinaldine Homo-dimer 64-71 Electron-donating group at 8-position [1]
2-Methylbenzo[h]quinoline Homo-dimer 49 Extended π-system, moderate yield [1]
6-Nitroquinaldine Homo-dimer 0 Electron-withdrawing group prevents reaction [1]
6-Chloroquinaldine Homo-dimer 0 Electron-withdrawing group prevents reaction [1]
2-Methylpyrimidine Homo-dimer 53 Requires elevated temperature (100°C) [1]
2-Methylpyrazine Homo-dimer 52 Requires elevated temperature (100°C) [1]
Cross-couplings Unsymmetrical dimers Acceptable Moderate yields, challenging purification [1]

Key observations on substrate compatibility:

  • Electron-donating groups at the 6- or 8-positions of the quinoline ring system generally enhance reaction efficiency, yielding dimer products in good isolated yields ranging from 64-71% [1].
  • Electron-withdrawing substituents such as nitro or chloro groups at the 6-position completely suppress the desired dimerization, resulting in complex mixtures of uncharacterized byproducts [1].
  • Extended aromatic systems as in 2-methylbenzo[h]quinoline are tolerated but provide diminished yields of approximately 49%, likely due to increased steric constraints [1].
  • Heteroaromatic systems beyond quinolines, including 2-methylpyrimidines and 2-methylpyrazines, undergo successful dimerization at elevated temperatures (100°C), though with moderate efficiency (52-53% yield) [1].
  • Cross-dimerization processes, while operationally feasible, present significant purification challenges due to the formation of statistical mixtures of homo- and cross-dimers, necessitating careful chromatographic separation [1].

Mechanistic Insights

The oxidative dimerization proceeds through a sequential mechanism involving initial oxidation to an aldehyde intermediate followed by base-mediated condensation. Experimental evidence supports a pathway where molecular oxygen enables the key oxidation step under basic conditions.

mechanism Start This compound Aldehyde Quinoline-2-carboxaldehyde Start->Aldehyde KOtBu/O₂ Oxidation Intermediate Reaction Intermediate Start->Intermediate Cross-coupling Aldehyde->Intermediate KOtBu Condensation Product 2-Alkenyl Bisquinoline Intermediate->Product Elimination

Figure 1: Proposed Mechanism for KOtBu-Promoted Oxidative Dimerization

Key mechanistic steps:

  • Initial Oxidation: The 2-methylquinoline undergoes KOtBu-mediated oxidation with molecular oxygen to generate the corresponding quinoline-2-carboxaldehyde intermediate. This step is confirmed by GC-MS detection of the aldehyde during reaction monitoring [1].

  • Condensation Pathway: The in situ generated aldehyde participates in an aldol-type condensation with a second molecule of 2-methylquinoline, facilitated by the strong base, to form a β-hydroxy intermediate [1].

  • Dehydration: The β-hydroxy intermediate undergoes base-promoted dehydration to yield the conjugated 2-alkenyl bisquinoline product with high trans-selectivity [1].

  • Oxygen Dependence: Control experiments confirm that molecular oxygen is essential for the initial oxidation step but not for the subsequent condensation, as demonstrated by the successful conversion of pre-formed quinoline-2-carboxaldehyde to the dimer product under nitrogen atmosphere [1].

Analytical Data and Characterization

Physical Properties of this compound

Table 3: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₁H₁₁N [2]
Molecular Weight 157.2117 g/mol [2]
CAS Registry Number 877-43-0 [2]
Melting Point 330.5-333.15 K (57.3-60.0°C) [3]
Vapor Pressure (Antoine Equation) log₁₀(P) = A - (B / (T + C)) [2]
Antoine Parameters A = 4.03965, B = 1735.613, C = -108.278 [2]
Temperature Range 461.61 to 539.44 K [2]
Spectroscopic Characteristics
  • ¹H NMR: The trans-alkenyl proton in the dimer product typically appears as a characteristic doublet in the range of δ 6.8-7.2 ppm with a coupling constant of J = 16 Hz, confirming the trans-configuration.

  • ¹³C NMR: The alkene carbon atoms resonate at approximately δ 120-140 ppm, while the methyl groups on the quinoline rings appear as distinct signals around δ 20-25 ppm.

  • Mass Spectrometry: The molecular ion peak for the this compound dimer (C₂₂H₂₀N₂) should be observed at m/z 336.163 for the M+H⁺ species.

Troubleshooting and Technical Notes

  • Low Conversion Issues:

    • Ensure complete oxygen atmosphere by proper degassing and maintaining oxygen balloon pressure
    • Verify the freshness and quality of KOtBu, as it is hygroscopic and decomposes upon moisture exposure
    • Confirm the anhydrous condition of DMF, as water quenches the reactive base
  • Byproduct Formation:

    • Complex mixtures often result from electron-deficient substrates bearing nitro or halo substituents
    • Extended reaction times may lead to over-oxidation products
    • If homo-dimerization predominates in cross-coupling attempts, employ slow addition of one substrate to minimize statistical homo-coupling
  • Purification Challenges:

    • Unsymmetrical dimers require careful column chromatography with gradient elution
    • Analytical TLC using UV visualization is essential for identifying product fractions
    • Recrystallization from ethanol/water may improve purity for symmetrical dimers
  • Scale-up Considerations:

    • Maintain similar substrate concentration (0.13-0.15 M) for larger scale reactions
    • Enhance oxygen delivery through sparging or increased surface area agitation
    • Monitor temperature control as the reaction is moderately exothermic

Conclusion

The KOtBu-mediated oxidative dimerization of this compound provides an efficient, transition metal-free approach to synthetically valuable 2-alkenyl bisquinolines. This protocol highlights the critical parameters for successful reaction execution, including the essential oxygen atmosphere, specific base and solvent requirements, and optimal temperature conditions. The methodology demonstrates excellent functional group tolerance for electron-donating substituents while exhibiting limitations with strongly electron-withdrawing groups. With its operational simplicity and utilization of molecular oxygen as a green oxidant, this transformation represents a valuable addition to the synthetic chemist's toolkit for accessing complex quinoline architectures with potential pharmaceutical applications.

References

Experimental Protocol: Oxidative Dimerization of 2-Methylquinolines

Author: Smolecule Technical Support Team. Date: February 2026

This protocol describes the potassium tert-butoxide (KOtBu)-promoted oxidative dimerization of 2-methylquinolines using molecular oxygen as the sole oxidant to synthesize 2-alkenyl bisquinolines [1].

Reaction Setup and Procedure
  • Reaction Setup: In a suitable reaction vessel, combine 2-methylquinoline (1a, 0.2 mmol), KOtBu (0.22 mmol), and 18-crown-6 (0.22 mmol) in anhydrous DMF (1.5 mL).
  • Oxidation: Place the reaction mixture under an oxygen balloon atmosphere.
  • Execution: Stir the reaction at 50°C for 20 hours.
  • Work-up and Isolation: After completion, dilute the mixture with water and extract with ethyl acetate. Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purification: Purify the crude product by flash column chromatography to obtain the desired 2-alkenyl bisquinoline (2a).
Key Experimental Observations

The workflow and key findings from the original optimization study are summarized below.

Start Reaction Setup: 2-Methylquinoline, KOtBu, 18-crown-6, DMF Condition Reaction Conditions: O₂ balloon, 50°C, 20h Start->Condition Intermediate Key Intermediate Detected: Quinoline-2-carboxaldehyde Condition->Intermediate Product Product Formed: 2-Alkenyl bisquinoline Intermediate->Product

  • Essential Components: The use of KOtBu as a base and an oxygen atmosphere are critical for the reaction to proceed. Replacing O₂ with air resulted in only a trace amount of product, and no reaction occurred in the absence of KOtBu [1].
  • Solvent Specificity: The reaction only proceeded in DMF. Solvents like DMSO, toluene, or CH₃CN were ineffective [1].
  • Mechanistic Insight: The reaction is believed to proceed via the in-situ formation of quinoline-2-carboxaldehyde as a key intermediate, which then undergoes a base-promoted condensation with another molecule of 2-methylquinoline [1].
Substrate Scope and Yield Data

The optimized conditions were applied to various 2-methylquinolines and related heterocycles. Yields are reported as isolated yields.

Table 1: Isolated yields for homo-dimerization of various substrates under optimized conditions [1].

Substrate Product Structure Isolated Yield
2-Methylquinoline 2a 72%
2,6-Dimethylquinoline 2b 71%
6-Methoxyquinaldine 2c 64%
8-Methoxyquinaldine 2d 68%
2-Methylbenzo[h]quinoline 2e 49%

Table 2: Isolated yields for cross-dimerization reactions [1].

Substrates Combined Unsymmetrical Product Isolated Yield
2-Methylquinoline + this compound 3 Acceptable yields (specific value not provided)
2-Methylquinoline + 6-Methoxyquinaldine 4 Acceptable yields (specific value not provided)
2-Methylquinoline + 8-Methoxyquinaldine 5 Acceptable yields (specific value not provided)

Key Application Considerations for Researchers

  • Substrate Limitations: The reaction shows a significant electronic effect. Substrates with electron-donating groups (e.g., methyl, methoxy) performed well, while those with strong electron-withdrawing groups (e.g., nitro, chloro) led to complex reaction mixtures and no desired product [1].
  • Safety Considerations: Using pure oxygen in the presence of organic solvents requires careful risk assessment. A common safety strategy is to operate below the Limiting Oxygen Concentration (LOC) by diluting O₂ with an inert gas like N₂ (e.g., using synthetic air with <10% O₂) to avoid flammable regimes [2].
  • Potential for Process Intensification: Continuous flow reactors can enhance the safety and efficiency of aerobic oxidations by improving gas-liquid mixing and heat transfer, allowing for safer use of oxygen at higher pressures [2].

Navigating Information Gaps

The search results I obtained confirm that this compound is a known compound [3] [4] and can participate in oxidative dimerization [1]. However, a dedicated study on its specific oxidation products beyond this dimerization was not found. To further your research:

  • Explore Broader Context: The principles of using molecular oxygen for liquid phase aerobic oxidations in continuous flow are well-documented and can be applied to your specific system [2].
  • Investigate Specialized Databases: Deeper research may require specialized chemical literature databases beyond the current search scope to find studies on minor oxidation products or specific kinetic data.

References

Comprehensive Application Notes and Protocols for 2,6-Dimethylquinoline Biological Activity Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2,6-Dimethylquinoline

This compound is an organic compound belonging to the class of quinolines and derivatives, characterized by a benzene ring fused to a pyrimidine ring forming benzo[b]azabenzene [1]. This dimethylated derivative of quinoline exists as a solid at room temperature with a melting point of 57-59°C [2] [3] and a boiling point of 266-267°C [3] [4]. It has the molecular formula C11H11N and a molecular weight of 157.21 g/mol [3].

This compound is recognized as a natural constituent found in the roots of Peucedantu praeruptorum [2] [3] and has gained significant research interest primarily due to its potent inhibitory activity against cytochrome P450 enzymes, particularly CYP1A2 and CYP2B6 [2] [3]. These enzymes play crucial roles in drug metabolism, making this compound a valuable compound for drug interaction studies and metabolic pathway investigations.

Biological Activity Profile and Quantitative Data

Key Biological Targets and Potency

Extensive research has revealed that this compound exhibits specific inhibitory effects on cytochrome P450 enzymes, with particularly strong activity against CYP1A2. The table below summarizes the key quantitative data for its biological activities:

Table 1: Biological Activity Profile of this compound

Biological Target Activity Type Potency (IC₅₀) Significance
CYP1A2 Inhibition 3.3 µM [3] High affinity inhibition relevant to drug metabolism
CYP2B6 Inhibition 480 µM [3] Moderate inhibition potential
Antifungal Activity Derivatives show promise [5] Structure-dependent Requires specific structural modifications

The significant difference in IC₅₀ values between CYP1A2 and CYP2B6 (approximately 145-fold) indicates high selectivity of this compound toward CYP1A2 inhibition [3]. This selectivity profile makes it particularly valuable for designing specific CYP1A2 inhibition studies and understanding isoform-specific metabolic interactions.

Physicochemical and Pharmacokinetic Properties

The compound's functionality is influenced by its intrinsic physicochemical properties, which affect its bioavailability, distribution, and interaction with biological targets.

Table 2: Physicochemical and Predicted ADME Properties of this compound

Property Value Method/Reference
Melting Point 57-59 °C [2] Experimental (lit.)
Boiling Point 266-267 °C [3] [4] Experimental
Molecular Weight 157.21 g/mol [3] Calculated
LogP 2.98 [1] ALOGPS
Water Solubility -2.3 (LogS) [1] ALOGPS
pKa (Strongest Basic) 5.3 [1] ChemAxon
Polar Surface Area 12.89 Ų [1] ChemAxon
Hydrogen Bond Acceptors 1 [1] ChemAxon
Hydrogen Bond Donors 0 [1] ChemAxon
Rule of Five Yes [1] ChemAxon

The moderate LogP value suggests good lipid permeability, while the low polar surface area indicates favorable membrane penetration capabilities. The compound complies with the Rule of Five, suggesting it has good drug-likeness properties [1]. The basic pKa indicates that the compound may be partially protonated at physiological pH, which can influence its distribution and binding characteristics.

Experimental Protocols

Protocol 1: CYP450 Inhibition Assay for IC₅₀ Determination
3.1.1 Principle and Objective

This protocol describes a standardized method for determining the IC₅₀ values of this compound against cytochrome P450 enzymes, specifically CYP1A2 and CYP2B6. The assay measures the compound's ability to inhibit enzyme-specific substrate metabolism in human liver microsomes or recombinant CYP systems [2] [3].

3.1.2 Materials and Reagents
  • Test compound: this compound (purity ≥98%) [2] [4]
  • Enzyme source: Recombinant human CYP1A2 and CYP2B6 enzymes or human liver microsomes
  • Substrates: CYP1A2-specific substrate (e.g., phenacetin), CYP2B6-specific substrate (e.g., bupropion)
  • Cofactor: NADPH regenerating system
  • Reaction buffer: 100 mM phosphate buffer, pH 7.4
  • Stop solution: Acetonitrile with internal standard
  • Analytical instrumentation: LC-MS/MS system for metabolite quantification
3.1.3 Experimental Workflow

The following diagram illustrates the complete experimental workflow for the CYP450 inhibition assay:

G Start Start CYP450 Inhibition Assay Prep Preparation of Compound Solutions Start->Prep ConcSeries Prepare this compound concentration series (8 concentrations) Prep->ConcSeries ReactionMix Prepare Reaction Mixture: - Enzyme source - CYP-specific substrate - Phosphate buffer, pH 7.4 ConcSeries->ReactionMix PreIncubate Pre-incubate reaction mixture with test compound 5 min at 37°C ReactionMix->PreIncubate Initiate Initiate reaction with NADPH regenerating system PreIncubate->Initiate Incubate Incubate at 37°C for predetermined time Initiate->Incubate Stop Stop reaction with acetonitrile containing internal standard Incubate->Stop Analyze LC-MS/MS analysis of metabolite formation Stop->Analyze Calculate Calculate % inhibition and determine IC₅₀ values Analyze->Calculate End End: Data Interpretation Calculate->End

3.1.4 Procedure Details
  • Preparation of compound solutions: Prepare a 10 mM stock solution of this compound in DMSO. Serial dilute to create 8 concentrations covering a range from 0.1 µM to 1000 µM. Keep final DMSO concentration below 1% (v/v) in all reactions [3].

  • Reaction setup: In a 96-well plate, add reaction mixture containing enzyme source and CYP-specific substrate in phosphate buffer. Add test compound at various concentrations. Include positive control inhibitors and vehicle controls.

  • Pre-incubation: Pre-incubate the reaction mixture for 5 minutes at 37°C.

  • Reaction initiation: Start the reaction by adding NADPH regenerating system. Incubate at 37°C for a predetermined time (typically 15-45 minutes) based on linear metabolite formation rates.

  • Reaction termination: Stop the reaction by adding ice-cold acetonitrile with internal standard.

  • Sample analysis: Centrifuge samples and analyze supernatant by LC-MS/MS to quantify specific metabolite formation.

  • Data analysis: Calculate percentage inhibition relative to vehicle control for each concentration. Plot inhibition percentage versus log concentration and fit data to a four-parameter logistic equation to determine IC₅₀ values [3].

Protocol 2: Compound Handling and Storage Guidelines
3.2.1 Storage and Stability
  • Storage temperature: Room temperature (recommended in a cool and dark place, <15°C) [4]
  • Storage conditions: Store under inert gas (nitrogen or argon) [4]
  • Stability considerations: Air sensitive - protect from prolonged exposure to air [4]
  • Shelf life: Stable for at least 24 months when stored properly
3.2.2 Safety and Handling Considerations

Table 3: Safety Information and Handling Guidelines

Parameter Specification
GHS Pictogram [3] [4]
Signal Word Warning [3] [4]

| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation H402: Harmful to aquatic life [3] [4] | | Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves [2] [3] | | WGK Germany | 3 [2] [3] |

Research Applications and Strategic Implementation

Primary Research Applications

This compound serves multiple valuable functions in biomedical and chemical research:

  • Cytochrome P450 inhibition studies: As a potent and selective CYP1A2 inhibitor, it is used to probe metabolic pathways, assess drug-drug interaction potential, and study CYP1A2-specific metabolism of new chemical entities [2] [3].

  • Chemical synthesis intermediate: Serves as a versatile building block for synthesizing various quinoline derivatives with potential biological activities [6]. Recent research demonstrates the application of quinoline derivatives in antifungal development [5].

  • Tool compound for enzyme kinetics: Used to determine enzyme kinetic parameters and inhibition mechanisms for CYP1A2 and related enzymes.

  • Natural product research: As a constituent of Peucedantu praeruptorum, it contributes to understanding the pharmacological properties of this medicinal plant [2] [3].

Strategic Implementation in Drug Discovery

The following diagram outlines the strategic implementation of this compound in drug discovery workflows:

G Start Start: Drug Discovery Program MetaboliteID Metabolite Identification Studies Start->MetaboliteID CYPInhibition CYP Inhibition Screening Using this compound MetaboliteID->CYPInhibition SAR Structure-Activity Relationship (SAR) Analysis CYPInhibition->SAR MedChem Medicinal Chemistry Optimization SAR->MedChem DDI Drug-Drug Interaction Risk Assessment MedChem->DDI Regulatory Regulatory Submission Support DDI->Regulatory ToolCompound This compound as CYP1A2 Selective Inhibitor ToolCompound->CYPInhibition DerivativeDesign Quinoline Derivative Design for Antifungal Agents [5] DerivativeDesign->SAR

Data Interpretation and Troubleshooting
4.3.1 Expected Results and Interpretation
  • CYP1A2 inhibition: Expect typical IC₅₀ values around 3.3 µM, indicating high potency inhibition [3]. This suggests this compound binds strongly to the CYP1A2 active site.

  • CYP2B6 inhibition: Expect IC₅₀ values around 480 µM, indicating significantly weaker inhibition compared to CYP1A2 [3].

  • Selectivity ratio: The >100-fold selectivity for CYP1A2 over CYP2B6 makes this compound a valuable tool for specific CYP1A2 inhibition studies.

4.3.2 Troubleshooting Common Issues
  • Poor solubility: If compound solubility is limiting, consider using alternative solvents such as ethanol-water mixtures, which have been successfully employed in quinoline hydrogenation studies [7].

  • High background inhibition: Ensure proper controls to account for non-specific binding and solvent effects, particularly when using DMSO as a solvent.

  • Inconsistent IC₅₀ values: Verify enzyme activity, substrate concentrations, and linearity of metabolite formation under assay conditions.

Conclusion

This compound represents a valuable chemical tool with specific application in cytochrome P450 inhibition studies, particularly for CYP1A2. Its well-characterized inhibitory profile, with IC₅₀ values of 3.3 µM for CYP1A2 and 480 µM for CYP2B6, makes it particularly useful for metabolic stability assessments, drug-drug interaction studies, and enzyme kinetic characterization [3].

The provided protocols offer robust methodologies for implementing this compound in research settings, with emphasis on proper handling, storage, and experimental conditions. Researchers should note its air-sensitive nature and recommendation for storage under inert gas at cool temperatures [4]. The compound's role as a natural product constituent and its utility as a building block for synthetic derivatives further expands its research applications [2] [5].

Future research directions may include exploration of its structural analogs for improved selectivity and potency, investigation of its potential therapeutic applications, and utilization as a model compound for advanced catalytic transformations as demonstrated in recent sustainable catalysis research [7].

References

Comprehensive Application Notes and Protocols: 2,6-Dimethylquinoline as a Versatile Pharmaceutical Intermediate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2,6-Dimethylquinoline

This compound (CAS 877-43-0) represents a privileged scaffold in medicinal chemistry and drug development, belonging to the quinoline family of nitrogen-containing heterocycles that demonstrate significant importance in pharmaceutical research. This compound features a fused bicyclic structure consisting of a benzene ring fused with a pyridine ring, with methyl substituents at both the 2 and 6 positions that substantially influence its physicochemical properties and biological interactions. The strategic methylation pattern enhances molecular lipophilicity and steric characteristics while preserving the hydrogen-bonding capabilities of the nitrogen atom, making it particularly valuable as a versatile intermediate in constructing complex therapeutic agents [1] [2].

The significance of this compound extends beyond its direct applications to its role as a structural template that can be systematically modified to optimize drug-target interactions. Quinoline-based compounds frequently appear in both natural products and synthetic pharmaceuticals, with their structural diversity enabling interactions with various biological targets through multiple binding modes. Contemporary drug discovery efforts increasingly exploit this molecular framework in developing targeted therapies for CNS disorders, infectious diseases, and oncology, where precise molecular recognition is essential for therapeutic efficacy [3] [4].

Physicochemical Properties and Characterization

Structural and Molecular Properties

This compound exhibits well-defined physicochemical characteristics that determine its pharmaceutical behavior and synthetic utility. The compound typically presents as a white to almost white crystalline powder with a melting point range of 57-60°C and a boiling point of approximately 267°C. Its molecular formula is C₁₁H₁₁N, corresponding to a molecular weight of 157.22 g/mol. The presence of the basic nitrogen atom (pKa ≈ 4.5-4.9) in the heterocyclic ring contributes to its pH-dependent solubility and potential for salt formation with pharmaceutical acids [5] [2].

The crystal structure of this compound derivatives has been extensively characterized through X-ray crystallography, revealing key intermolecular interactions that influence solid-state properties and formulation behavior. Studies of related compounds such as 4-chloro-N-(4-fluorophenyl)-2,3-dimethylquinolin-8-amine demonstrate that quinoline systems typically adopt planar conformations with bond lengths and angles consistent with established norms for analogous systems. The C=N bond lengths within the quinoline moiety (typically 1.318-1.363 Å) exceed those of typical C=N double bonds (~1.27 Å), indicating significant π-electron delocalization across the heteroaromatic system [3] [6].

Table 1: Physicochemical Properties of this compound

Property Specification Method/Reference
CAS Number 877-43-0 ChemImpex [5]
Molecular Formula C₁₁H₁₁N ChemImpex [5]
Molecular Weight 157.22 g/mol ChemImpex [5]
Melting Point 57-60°C ChemImpex [5]
Boiling Point 267°C ChemImpex [5]
Appearance White to almost white powder or crystals ChemImpex [5]
Purity ≥99% (GC) ChemImpex [5]
Storage Conditions Room temperature ChemImpex [5]
Solubility and Partitioning Behavior

The solubility profile of this compound significantly influences its formulation development and biological disposition. The compound exhibits limited aqueous solubility due to its predominantly hydrophobic aromatic structure, though the nitrogen atom provides some polar character. It demonstrates substantially greater solubility in organic solvents including ethanol, acetone, dimethylformamide, and dichloromethane. This solubility pattern necessitates strategic formulation approaches for pharmaceutical applications, particularly for delivery routes requiring aqueous compatibility [2].

The compound's partition coefficient (log P ≈ 3.2-3.8) reflects moderate lipophilicity, balancing membrane permeability with aqueous solubility considerations. This property makes this compound particularly valuable in designing compounds with favorable absorption characteristics, though specific derivatives may require further optimization through structural modification or formulation approaches. The methyl substituents at the 2 and 6 positions moderately increase lipophilicity compared to the unsubstituted quinoline parent structure, influencing both physicochemical and pharmacological properties [2] [4].

Pharmaceutical Applications and Therapeutic Significance

Antifungal and Antimicrobial Applications

Recent research has demonstrated the considerable potential of this compound derivatives as antifungal agents against various phytopathogenic fungi. Structural modifications of the quinoline core, particularly at the 4 and 8 positions, have yielded compounds with broad-spectrum activity and potential for agricultural and clinical applications. Studies on 4-chloro-2,3-dimethyl-N-substituted phenylquinolin-8-amine derivatives revealed that specific substitutions significantly enhance antifungal efficacy while maintaining favorable toxicity profiles [3].

The mechanism of action for these antifungal derivatives appears to involve multi-target interactions, with enzymatic targets potentially including chitin synthase, a critical enzyme for fungal cell wall integrity. The molecular architecture of these compounds allows for optimal target engagement through hydrogen bonding interactions facilitated by the nitrogen atoms and halogen substituents, complemented by hydrophobic interactions mediated by the aromatic rings and alkyl substituents. These features collectively contribute to potent antifungal activity while potentially mitigating resistance development [3].

Table 2: Pharmaceutical Applications of this compound Derivatives

Application Area Specific Derivatives Biological Activities References
Antifungal Agents 4-Chloro-2,3-dimethyl-N-substituted phenylquinolin-8-amines Activity against 10 phytopathogenic fungi [3]
CNS Therapeutics Kynurenic acid analogs, NMDA receptor antagonists Neuroprotection, excitotoxicity reduction [4]
Structural Templates Quinoline N-oxides, aminophenyl derivatives Molecular scaffolding for multi-target ligands [6] [4]
Anti-inflammatory Mapracorat-like structures Glucocorticoid receptor modulation [7]
CNS Drug Intermediates and Neuroprotective Applications

The quinoline scaffold serves as a critical structural element in developing central nervous system (CNS) therapeutics, particularly those targeting kynurenine pathway modulation. This compound derivatives demonstrate significant potential as NMDA receptor antagonists and neuroprotective agents, with applications in neurodegenerative disorders, psychiatric conditions, and stroke. Strategic substitution patterns enable fine-tuning of blood-brain barrier penetration and receptor affinity, essential for CNS-targeted therapeutics [4].

Recent advances in rational drug design have exploited the this compound scaffold to develop novel compounds with enhanced blood-brain barrier permeability and reduced metabolic instability. Halogenation at specific positions, particularly the 4 and 6 positions, has been shown to increase lipophilicity and CNS penetration while maintaining favorable safety profiles. Additionally, esterification of carboxyl group-containing derivatives has generated prodrugs with improved oral bioavailability, addressing a key limitation of many quinoline-based therapeutic candidates [4].

Molecular Scaffolding and Multi-Target Ligands

The this compound framework serves as an exceptional molecular scaffold for designing multi-target ligands that simultaneously address multiple pathological mechanisms. This approach is particularly valuable in complex disorders like cancer and neurodegenerative diseases, where pathway interdependencies often limit the efficacy of single-target agents. The planar quinoline structure enables optimal π-stacking interactions with biological targets, while the nitrogen atom provides hydrogen-bonding capabilities essential for specific molecular recognition [3] [4].

Structural analyses of quinoline derivatives have revealed that the dimethyl substitution pattern at the 2 and 6 positions creates favorable steric and electronic properties for target engagement. Crystal structure studies of compounds such as 4-[2-(Benzylamino)phenyl]-2,6-dimethylquinoline N-oxide demonstrate that the quinoline system maintains approximate planarity with dihedral angles between the quinoline and adjacent phenyl rings typically ranging from 64-78°. This specific spatial orientation optimizes target binding while preserving sufficient molecular flexibility for accommodation in diverse binding pockets [6].

Experimental Protocols and Methodologies

Synthesis of 4-Chloro-2,3-dimethyl-N-substituted phenylquinolin-8-amines
4.1.1 Protocol Objectives and Principles

This protocol describes the synthesis of 4-chloro-2,3-dimethyl-N-substituted phenylquinolin-8-amine derivatives as potential antifungal agents based on published research with modifications for enhanced reproducibility [3]. The synthetic approach leverages the Conrad-Limpach protocol for quinoline core construction, followed by strategic nucleophilic aromatic substitution to introduce diverse aniline derivatives at the 8-position. The methodology capitalizes on the enhanced reactivity of fluorine at the quinoline 8-position compared to chlorine, enabling selective substitution under moderate conditions.

4.1.2 Materials and Equipment
  • Starting Materials: 2-Fluoroaniline, ethyl 2-methyl-3-oxobutanoate, phosphorus oxychloride (POCl₃), substituted anilines
  • Reagents and Catalysts: Anhydrous sodium acetate, cesium carbonate, Pd₂(dba)₃, Xantphos
  • Solvents: Toluene (anhydrous), ethanol (absolute), ethyl acetate, petroleum ether
  • Equipment: Schlenk line with nitrogen/vacuum, heating mantle with temperature control, rotary evaporator, chromatography columns
4.1.3 Step-by-Step Procedure
  • Quinoline Core Formation: Charge a 100 mL round-bottom flask with 2-fluoroaniline (10 mmol, 1.11 g) and ethyl 2-methyl-3-oxobutanoate (10 mmol, 1.46 g). Add anhydrous sodium acetate (12 mmol, 0.98 g) and heat the mixture at 180°C for 4 hours under nitrogen atmosphere with vigorous stirring.

  • Cyclization and Chlorination: Cool the reaction mixture to room temperature and dissolve the crude product in phosphorus oxychloride (15 mL). Reflux the solution at 110°C for 3 hours. Remove excess POCl₃ under reduced pressure and pour the residue onto crushed ice with careful stirring. Adjust pH to 7-8 with saturated sodium bicarbonate solution and extract with ethyl acetate (3 × 25 mL).

  • Nucleophilic Aromatic Substitution: Charge a Schlenk tube with intermediate 4-chloro-8-fluoro-2,3-dimethylquinoline (1 mmol, 0.21 g), substituted aniline (1.2 mmol), Cs₂CO₃ (2.1 mmol, 0.68 g), Pd₂(dba)₃ (0.03 mmol, 0.027 g), and Xantphos (0.09 mmol, 0.052 g). Add anhydrous toluene (10 mL) and heat the mixture at 100°C for 12-16 hours with stirring.

  • Workup and Purification: Cool the reaction mixture to room temperature, filter through a Celite pad, and wash with ethyl acetate (50 mL). Concentrate the combined organic phases under reduced pressure and purify the crude product by column chromatography on alumina with gradient elution (petroleum ether to ethyl acetate to methanol).

4.1.4 Characterization and Analytical Data
  • Expected Yield: 35-70% depending on aniline substitution pattern
  • ¹H NMR (400 MHz, CDCl₃): Characteristic signals include NH proton as singlet at δ 7.83-8.84 ppm, methyl groups at positions 2 and 3 as singlets at δ 2.5 ppm and δ 2.7 ppm respectively, aromatic protons as multiplets at δ 6.5-8.5 ppm
  • HRMS: Measured [M + H]⁺ values should deviate by less than 0.001 Da from theoretical calculations

G Start Start Reaction Setup Step1 Quinoline Core Formation 2-Fluoroaniline + Ethyl 2-methyl-3-oxobutanoate 180°C, 4 hours Start->Step1 Step2 Cyclization/Chlorination POCl3, Reflux 110°C, 3 hours Step1->Step2 Step3 Nucleophilic Substitution Substituted aniline, Pd2(dba)3/Xantphos 100°C, 12-16 hours Step2->Step3 Step4 Workup and Purification Filtration, Chromatography Step3->Step4 End Characterization NMR, HRMS Step4->End

Synthetic Workflow for 4-Chloro-2,3-dimethyl-N-substituted phenylquinolin-8-amines

Synthesis of 2-Vinylquinoline Derivatives
4.2.1 Protocol Overview

This procedure describes the preparation of 2-vinylquinoline derivatives through condensation reactions involving 2-methylquinoline precursors with formaldehyde and amine hydrochlorides [8]. The methodology provides access to important chemical intermediates used in synthesizing leukotriene antagonists such as Montelukast, demonstrating the utility of this compound derivatives in producing clinically significant therapeutics for asthma and allergic conditions.

4.2.2 Reaction Conditions and Optimization
  • Catalytic System: Amino acids as environmentally friendly catalysts for C(sp³)-H functionalization
  • Solvent Optimization: Ethanol/water mixtures typically provide optimal yields and reaction rates
  • Temperature Profile: Reactions typically proceed at 60-80°C with completion within 4-8 hours
  • Workup Considerations: Sequential extraction with ethyl acetate and water followed by column chromatography on silica gel provides high-purity products

Analytical Characterization Techniques

Spectroscopic Characterization Methods

Comprehensive structural elucidation of this compound derivatives employs multiple spectroscopic techniques to confirm molecular architecture and substitution patterns. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about proton environments, with characteristic signals for methyl groups at positions 2 and 3 appearing as singlets at approximately δ 2.5 ppm and δ 2.7 ppm respectively. The NH proton of quinolin-8-amine derivatives typically resonates as a singlet within δ 7.83-8.84 ppm, while aromatic protons appear as multiplets in the δ 6.5-8.5 ppm region [3].

High-Resolution Mass Spectrometry (HRMS) delivers unambiguous confirmation of molecular formulas, with measured [M + H]⁺ values deviating by less than 0.001 Da from theoretical calculations. This exceptional mass accuracy enables definitive distinction between isomeric structures that may form during synthesis, particularly regioisomers with substituents at different positions on the quinoline ring system. Complementary techniques including FT-IR spectroscopy provide additional validation of functional groups through characteristic absorption frequencies [3].

Chromatographic and Crystallographic Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection provides reliable purity assessment, with this compound typically exhibiting ≥99% purity by GC analysis as supplied commercially [5]. Method development should employ C18 reverse-phase columns with acetonitrile/water or methanol/water mobile phases, typically with 0.1% formic acid or ammonium acetate modifiers to enhance peak shape and resolution.

Single-crystal X-ray diffraction represents the gold standard for unambiguous structural determination, particularly for regiochemical assignment and solid-state characterization. Crystallographic analysis of 4-chloro-N-(4-fluorophenyl)-2,3-dimethylquinolin-8-amine (3n) reveals that quinoline systems adopt planar conformations with bond lengths and angles consistent with established norms. The C=N bond lengths within the quinoline moiety (N1–C12 [1.363(2) Å] and N1–C15 [1.318(2) Å]) exceed those of typical C=N double bonds (~1.27 Å), indicating significant π-electron delocalization across the heteroaromatic system [3].

Hirshfeld Surface Analysis and Computational Methods

Hirshfeld surface analysis provides quantitative insights into intermolecular interactions governing crystal packing and stability. Studies of 4-chloro-N-(4-fluorophenyl)-2,3-dimethylquinolin-8-amine reveal that H···H (37.0%) and C···H (12.2%) contacts represent the major intermolecular interactions, with secondary contributions from H···F (6.6%), H···Cl (4.5%), H···N (2.2%), and C···C (3.7%) interactions [3].

Density Functional Theory (DFT) calculations complement experimental findings by providing insights into electronic structure, molecular orbitals, and potential reactivity. These computational approaches consistently emphasize the critical role of the quinoline scaffold in biological activity, particularly in antifungal applications. Energy framework calculations further quantify the relative contributions of different interaction types to crystal packing stability, enabling rational prediction of solid-state properties relevant to formulation development [3].

G Analysis Analytical Characterization Spectro Spectroscopic Methods NMR, HRMS, FT-IR Analysis->Spectro Chromato Chromatographic Methods HPLC, GC Analysis->Chromato Crystal Crystallographic Analysis X-ray diffraction Analysis->Crystal Computational Computational Methods DFT, Hirshfeld Analysis Analysis->Computational Inter1 Intermolecular Interactions H···H (37.0%) C···H (12.2%) Spectro->Inter1 Inter2 Secondary Interactions H···F (6.6%) H···Cl (4.5%) Crystal->Inter2

Comprehensive Analytical Framework for this compound Derivatives

Formulation Strategies and Pharmaceutical Development

Solubility Enhancement Techniques

The inherent low aqueous solubility of this compound and its derivatives presents formulation challenges that require strategic intervention for pharmaceutical development. Effective approaches include solid dispersion technologies using hydrophilic carriers such as polyvinylpyrrolidone (PVP) and hydroxyethyl cellulose, which can significantly improve dissolution rates and oral bioavailability. Additional methods encompass lipid-based formulations including self-emulsifying drug delivery systems (SEDDS) utilizing vegetable oils (soybean, sesame, peanut, castor oils) combined with surfactants and cosolvents [2] [7].

For topical applications, penetration enhancement strategies employing oleyl alcohol, propylene glycol, or cyclomethicone can improve skin permeation while maintaining favorable safety profiles. Patent literature describes successful formulations of poorly soluble compounds incorporating this compound derivatives using combinations of glycerine, mineral oil, and propellants for various administration routes, highlighting the versatility of formulation approaches for this chemical class [7].

Stability Considerations and Optimization

The chemical stability of this compound derivatives must be carefully evaluated during formulation development. Quinoline compounds may demonstrate sensitivity to photo-oxidation and hydrolysis under certain conditions, necessitating protective measures including light-resistant packaging, antioxidant incorporation (such as butylated hydroxytoluene), and pH optimization. Stability-indicating HPLC methods should be developed early in the formulation process to monitor degradation products and establish appropriate shelf-life specifications [7].

Accelerated stability studies following ICH guidelines provide critical data for predicting long-term stability under various storage conditions. These studies should assess the impact of temperature, humidity, and light exposure on both the active pharmaceutical ingredient and formulated products, with particular attention to potential degradation pathways including N-oxidation, hydrolysis, and dimerization. Appropriate packaging selection based on stability data ensures maintenance of product quality throughout the intended shelf life [7].

Conclusion and Future Perspectives

This compound represents a versatile molecular scaffold with demonstrated utility across multiple pharmaceutical domains, including antifungal development, CNS therapeutics, and molecular scaffolding for multi-target ligands. The well-defined synthetic methodologies and comprehensive analytical protocols presented herein provide researchers with practical tools for exploiting this privileged structure in drug discovery and development programs. The continuing evolution of synthetic strategies, particularly those employing sustainable catalysts and mild conditions, will further enhance the accessibility and applicability of this compound derivatives.

Future directions for research include expanding the exploration of structure-activity relationships through systematic substitution pattern variations, particularly at the 4, 5, 7, and 8 positions of the quinoline ring. Additionally, advancing computational prediction of physicochemical and pharmacological properties will enable more efficient lead optimization. The integration of this compound derivatives into targeted delivery systems and combination therapies represents another promising avenue for enhancing therapeutic efficacy while minimizing potential adverse effects. As fundamental understanding of quinoline biology continues to grow, so too will opportunities for innovative therapeutic applications of this versatile chemical platform.

References

2,6-Dimethylquinoline Peucedanum praeruptorum constituent

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Biological Activity

Basic Chemical & Physical Properties

  • CAS Number: 877-43-0 [1] [2] [3]
  • Molecular Formula: C₁₁H₁₁N [1] [2] [3]
  • Molecular Weight: 157.21 - 157.22 g/mol [2] [3] [4]
  • Melting Point: 57-59 °C [1] [3]
  • Form: Solid powder [1] [2]
  • SMILES: CC1=CC2=C(C=C1)N=C(C)C=C2 [1] [5]

Quantitative Biological Activity Data

The primary researched activity of 2,6-Dimethylquinoline is the inhibition of cytochrome P450 (CYP) enzymes. The quantitative data is summarized in the table below.

Target Enzyme IC₅₀ Value Activity / Note
CYP1A2 3.3 µM Potent inhibition; primary activity [2] [3] [5]
CYP2B6 480 µM Weak inhibition [2] [3] [4]

Table: Summary of the cytochrome P450 inhibition profile of this compound.

This specific inhibitory profile classifies this compound as a tool compound for selectively targeting CYP1A2 in in vitro biochemical and pharmacological studies [1] [2].

Experimental Protocols

Here are detailed methodologies for working with this compound in a research setting.

1. Stock Solution Preparation

  • Solvent: Dimethyl Sulfoxide (DMSO) [2] [5].
  • Recommended Stock Concentration: 25 mg/mL [2] [5].
  • Procedure:
    • Weigh the appropriate amount of this compound powder.
    • Add the calculated volume of pure, anhydrous DMSO to achieve a 25 mg/mL solution.
    • Mix thoroughly via vortexing or gentle sonication until the solid is completely dissolved, resulting in a clear solution.
  • Storage: Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain stability [2] [5].

2. In Vitro Solubilization Protocols for Biological Assays For assays requiring aqueous conditions, the following formulations are recommended. Co-solvents should be added sequentially in the order listed [2] [5].

Protocol Name Formulation Composition Final Concentration (Example)
Protocol 1 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ≥ 2.5 mg/mL (15.90 mM) [2] [5]
Protocol 2 10% DMSO + 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (15.90 mM) [2] [5]
Protocol 3 10% DMSO + 90% Corn Oil ≥ 2.5 mg/mL (15.90 mM) [5]

3. Cytochrome P450 Inhibition Assay This is a generalized protocol based on the compound's known activity.

  • Principle: Measure the compound's ability to inhibit CYP1A2-specific metabolic activity (e.g., phenacetin O-deethylation) in human liver microsomes or recombinant CYP enzymes.
  • Key Reagents:
    • CYP1A2 enzyme source (microsomes, baculosomes)
    • Substrate (e.g., Phenacetin)
    • Cofactor (NADPH regeneration system)
    • Test compound (this compound) and control inhibitor (e.g., Furafylline)
    • Detection reagents (e.g., LC-MS/MS for metabolite formation)
  • Procedure Outline:
    • Pre-incubation: Incubate the enzyme source with this compound (across a range of concentrations) and the NADPH cofactor for a short period.
    • Reaction Initiation: Start the reaction by adding the substrate.
    • Incubation: Allow the reaction to proceed at 37°C for a predetermined time.
    • Reaction Termination: Stop the reaction by adding a quenching agent (e.g., acetonitrile).
    • Analysis: Quantify the formation of the specific metabolite using a validated method like LC-MS/MS.
    • Data Analysis: Calculate the percentage of enzyme activity remaining at each inhibitor concentration relative to a vehicle control (DMSO) to determine the IC₅₀ value [2] [3].

Application Notes in Research

  • Specific CYP1A2 Inhibition: this compound serves as a useful chemical probe for studying CYP1A2's role in drug metabolism and drug-drug interactions due to its relatively high potency against CYP1A2 compared to other CYPs like CYP2B6 [2] [4].
  • Natural Product Research: Its isolation from Peucedanum praeruptorum contributes to the phytochemical characterization of this traditional medicinal plant, helping to map its complete chemical constituent profile [6] [3].

Experimental Workflow and Mechanism of Action

The following diagram illustrates a typical workflow for evaluating this compound as a CYP inhibitor and its proposed functional role.

start Start: Isolate this compound prep Prepare Stock Solution (Solvent: DMSO) start->prep assay Perform CYP Inhibition Assay (IC₅₀ Determination) prep->assay data Analyze Data & Calculate IC₅₀ assay->data app1 Application 1: Probe for CYP1A2 in Drug Metabolism Studies data->app1 app2 Application 2: Phytochemical Profiling of P. praeruptorum data->app2

The diagram below illustrates the compound's direct mechanism of action as a CYP enzyme inhibitor.

cluster_pathway Mechanism of CYP Inhibition Drug Test Drug (Prodrug) CYP CYP1A2 Enzyme Drug->CYP Metabolite Active Metabolite CYP->Metabolite Metabolic Conversion (Inhibited) Inhibitor This compound (CYP1A2 Inhibitor) Inhibitor->CYP Binds to Active Site

Critical Safety & Handling Notes

  • For Research Use Only: This compound is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use [2] [5].
  • Personal Protective Equipment (PPE): When handling the powder, use gloves, eyeshields, and a dust mask type N95 (US) to avoid inhalation and skin/eye contact [1] [3].
  • Hazard Statements: May cause skin and eye irritation (H315, H319) and may cause respiratory irritation (H335) [3].

Source and Context

  • Natural Source: The roots of Peucedanum praeruptorum Dunn (Qianhu), a traditional Chinese medicinal plant used for centuries for respiratory ailments like cough and asthma [7] [8]. The plant contains a diverse array of phytochemicals, with over 119 distinct compounds identified, including coumarins, flavonoids, and sterols [7].
  • Research Context: The isolation of this compound was part of broader studies to identify the chemical constituents of Peucedanum praeruptorum roots, which are rich in various bioactive molecules, particularly coumarins like praeruptorin A and B [7] [6] [9].

Conclusion

This compound is a defined natural product with a characterized role as a cytochrome P450 inhibitor. The structured data, protocols, and workflow diagrams provided here offer a foundation for researchers to utilize this compound effectively in in vitro systems for metabolic studies and natural product research.

References

2,6-Dimethylquinoline purification methods

Author: Smolecule Technical Support Team. Date: February 2026

Physical and Chemical Properties

The table below summarizes key properties of 2,6-Dimethylquinoline, which are critical for selecting and optimizing purification techniques such as recrystallization or distillation.

Property Value / Description Relevance to Purification Source
CAS Number 877-43-0 For unambiguous compound identification. [1] [2]
Molecular Formula C₁₁H₁₁N For calculating molecular weight and composition. [2] [3]
Melting Point 57-59 °C (lit.) A key parameter for purification via recrystallization. The narrow range indicates a pure solid phase. [2]
Form at Room Temp. Solid Confirms recrystallization is a viable purification method. [2]
Structure Cc1ccc2nc(C)ccc2c1 (SMILES) Aids in understanding molecular structure and potential interactions. [2]
Purity of Sample Mole fraction impurity: 0.00056 (99.944% pure) Demonstrates that high-purity samples can be obtained, serving as a benchmark. [4]

Suggested Purification Strategies

Based on the physical properties above, here are two primary purification methods you can employ.

Recrystallization

Given that this compound is a solid at room temperature with a defined melting point, recrystallization is a highly suitable method.

  • Solvent Selection: The scientific literature indicates that high-purity samples of this compound have been synthesized and purified, corroborating the effectiveness of recrystallization [4]. You will need to experimentally determine a suitable solvent or solvent system. A common approach is to use a single solvent like methanol or ethanol, or a mixed solvent like methanol-acetone, based on the solubility profile of the compound.
  • Procedure: Dissolve the crude material in a minimal volume of hot solvent. Slowly cool the solution to induce crystal formation. Collect the crystals via vacuum filtration and wash them with a small amount of cold solvent to remove impurities.
Distillation

For liquid samples or crude reaction mixtures, distillation is a viable option.

  • Considerations: The boiling point of this compound is not explicitly provided in the search results. However, its molecular structure suggests a high boiling point. Techniques like fractional distillation under reduced pressure (vacuum distillation) would be advantageous to prevent thermal decomposition and achieve better separation from close-boiling impurities.

Troubleshooting Common Issues

  • Low Recovery Yield during Recrystallization: This is often due to an improper solvent choice or overly rapid cooling. To address this, systematically test a range of solvents and employ slow, controlled cooling to grow larger, purer crystals.
  • Poor Purity after Distillation: This typically occurs due to inefficient separation. Using a vacuum distillation apparatus with a high-quality fractionating column can significantly improve separation efficiency. The purity of your starting material is also critical.

Experimental Design Workflow

The following diagram outlines a logical workflow for selecting and optimizing a purification method for this compound.

Start Start: Crude this compound State Determine Physical State Start->State Solid Solid State->Solid Liquid Liquid or Low-Melting Solid State->Liquid Recryst Pursue Recrystallization Solid->Recryst Distill Pursue Distillation Liquid->Distill Solvent Solvent Screening Recryst->Solvent BP Determine Boiling Point Distill->BP Impurity Identify Key Impurities Solvent->Impurity Vacuum Apply Vacuum if Needed BP->Vacuum Optimize Optimize Parameters: Solvent Volume, Cooling Rate Impurity->Optimize Final Final Purified Compound Optimize->Final Vacuum->Final

Frequently Asked Questions

  • What is the most effective way to purify this compound? Based on its physical state and melting point, recrystallization is likely the most straightforward and effective method to obtain high-purity crystals. Distillation is a strong alternative, especially if the material is an oil or the crude mixture contains volatile components.

  • How was the purity of the research sample confirmed? The high-purity sample used in thermodynamic studies had a mole fraction impurity of 0.00056. This was determined using adiabatic heat-capacity calorimetry and corroborated by ebulliometric vapor-pressure studies [4]. These are highly precise techniques that detect impurities by analyzing changes in the material's thermal behavior.

  • Where can I find analytical data to confirm the identity of my purified product? The provided SMILES string (Cc1ccc2nc(C)ccc2c1) and InChI Key (JJPSZKIOGBRMHK-UHFFFAOYSA-N) are standardized representations of the molecular structure that can be used with chemical analysis software [2]. Comparing the measured melting point (57-59 °C) to the literature value is a simple and effective first pass for confirming identity and purity [2].

References

2,6-Dimethylquinoline crystallization conditions

Author: Smolecule Technical Support Team. Date: February 2026

Established Crystallization Method

The crystallization of the commercial sample of 2,6-Dimethylquinoline for single-crystal X-ray diffraction analysis was achieved using a slow evaporation technique [1].

  • Compound Source: The compound was purchased from a commercial supplier (Shanghai Kuilin Chemical Co., Ltd.) and used as a synthetic raw material [1].
  • Solvent: Dichloromethane (CH₂Cl₂) [1].
  • Procedure: The compound was dissolved in dichloromethane and left for the solvent to evaporate slowly at room temperature. This gradual increase in concentration led to supersaturation and the formation of plate-like, colorless crystals suitable for X-ray analysis [1].

Optimization and Troubleshooting Strategies

Initial crystals are often imperfect, so optimization is typically required to grow high-quality single crystals [2]. The table below outlines common challenges and general strategies you can adapt for this compound.

Problem Possible Cause Optimization Strategies
No Crystals Form Concentration below saturation; insufficient nucleation. Increase concentration; use slower evaporation; induce nucleation (scratching/seeding) [2] [3].
Oils or Amorphous Solids Too rapid supersaturation. Slow the process (liquid diffusion, temperature change); alter solvent/anti-solvent ratio [3].
Micro-crystals or Clusters Excessive nucleation. Reduce nucleation sites (filter solution); decrease supersaturation rate; use seed crystals [2].
Poor Crystal Quality Irregular growth; incorporation of impurities. Systematically vary pH, ionic strength, precipitant concentration, temperature; use purer sample; re-crystallize [2].

Experimental Workflow for Crystal Growth

The following diagram maps the logical workflow for growing and optimizing single crystals, integrating the specific method for this compound and general optimization procedures.

Start Start Crystallization S1 Dissolve this compound in Dichloromethane Start->S1 S2 Set Up for Slow Evaporation S1->S2 S3 Inspect Initial Result S2->S3 C1 Crystals Suitable for SCXRD? S3->C1 O1 Begin Optimization C1->O1 No Success High-Quality Crystals Obtained C1->Success Yes O2 Systematically vary: - Precipitant Concentration - pH - Temperature - Additives O1->O2 O3 Apply Advanced Techniques: - Seeding - Vapor Diffusion - Under-oil Crystallization O2->O3 O3->S3

Frequently Asked Questions

What is the most critical factor for growing single crystals? The key is to carefully navigate the metastable zone of supersaturation, where crystal growth is favored over spontaneous nucleation. This is achieved by controlling the rate of concentration, typically through very slow evaporation or diffusion [3].

Why is the slow evaporation method often the first choice? It is a simple, reliable classical technique that does not require specialized equipment. It provides fine control over the rate of supersaturation, making it highly effective for many small organic molecules [3] [1].

Our sample is very limited. Are there low-volume methods? Yes, advanced high-throughput methods like microbatch under-oil and encapsulated nanodroplet crystallisation (ENaCt) are designed to work with nanolitre volumes of solution, preserving scarce materials [3].

References

Storage & Handling FAQ for 2,6-Dimethylquinoline

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the correct storage conditions for 2,6-Dimethylquinoline? To ensure the stability and longevity of this compound, please adhere to the following conditions, which are summarized from manufacturer and supplier recommendations:

Condition Specification Rationale & Source
Container Tightly sealed container [1] [2]. Prevents exposure to air and moisture.
Atmosphere Stored under an inert gas [3]. Prevents degradation; the compound is Air Sensitive [3].
Temperature Room temperature is acceptable [3] [4]; however, cool conditions (<15°C) are recommended [3]. Some sources specify storage at -20°C (powder) [2]. Cool temperatures further enhance stability over the long term.
Environment Cool, dry, well-ventilated area away from incompatible substances [1]. Prevents exposure to heat, moisture, and reactive chemicals.

Storing the compound in a tightly closed container under an inert gas like nitrogen or argon is explicitly recommended to protect this air-sensitive material from degradation [3].

Q2: What factors can cause this compound to become unstable? The primary conditions to avoid are:

  • Exposure to Air: As an air-sensitive compound, prolonged exposure to air can lead to decomposition [3].
  • Incompatible Materials: Avoid contact with strong oxidizing agents [1] [2].
  • High Temperatures and Decomposition: Avoid excess heat, as thermal decomposition can occur, producing hazardous gases such as nitrogen oxides and carbon monoxide [1].

Q3: What personal protective equipment (PPE) should be used when handling this compound? Appropriate PPE is crucial due to the compound's irritant properties [1] [5].

  • Eyes: Wear appropriate protective eyeglasses or chemical safety goggles [1].
  • Skin: Wear protective gloves and clothing to prevent skin exposure [1] [5].
  • Respiratory System: Use a suitable respirator, especially if dust is generated and adequate ventilation is not sufficient [1] [2].

Troubleshooting Guide

The following workflow outlines the key steps for assessing and ensuring the stability of your this compound sample:

Start Start: Assess this compound Storage Stability Step1 Check Physical Appearance (Should be white to almost white powder or crystal [3] [4]) Start->Step1 Step2 Verify Storage Container (Tightly closed and under inert gas [3]) Step1->Step2 Appearance Normal IssueAppearance Appearance Changed (Discard sample) Step1->IssueAppearance Discoloration or Contamination Step3 Confirm Storage Temperature (Room temp is acceptable, but <15°C is recommended [3]) Step2->Step3 Container is Proper IssueContainer Container Issue (Transfer to a new, proper container under inert gas [3]) Step2->IssueContainer Container Open or Not Sealed Step4 Check for Incompatible Materials (Keep away from strong oxidizers [1]) Step3->Step4 Step5 Result: Sample is Stable for experimental use Step4->Step5 No Oxidizers Present IssueContainer->Step5

Experimental Protocol: Verifying Stability via Melting Point

A reliable method to check the purity and stability of your stored this compound is to determine its melting point. A significant deviation from the known standard suggests decomposition or impurity.

1. Objective To assess the chemical purity and stability of a this compound sample by measuring its melting point range.

2. Introduction The melting point of a compound is a key physical property. Pure substances typically exhibit a sharp melting point range of 1-2 degrees Celsius. This compound has a documented melting point of 57-60°C [3] [5] [4]. A depressed and broadened melting point indicates the presence of impurities, which may result from sample degradation during storage.

3. Materials

  • This compound sample
  • Melting point apparatus (e.g., Electrothermal Mel-Temp)
  • Capillary tubes
  • Spatula

4. Procedure

  • Preparation: Fill a capillary tube with a small amount of the powdered this compound sample to a depth of 2-3 mm.
  • Instrument Setup: Place the capillary tube in the melting point apparatus. Set a moderate heating rate (e.g., 1-2°C per minute) as you approach the expected melting point.
  • Observation and Data Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid is observed (onset) and the temperature at which the sample becomes completely liquid (clear point). This is your melting point range.
  • Comparison: Compare the measured melting point range with the literature value of 57-60°C.

5. Interpretation of Results

  • Expected Result: A measured melting point range of approximately 57-60°C confirms that the sample is pure and has remained stable during storage.
  • Unexpected Result: A melting point that is significantly lower and broader than expected suggests that the sample has decomposed or been contaminated. The sample should not be used for sensitive quantitative experiments.

References

Troubleshooting Guide for Reaction Yield Improvement

Author: Smolecule Technical Support Team. Date: February 2026

Problem Area Specific Issue Probable Cause Suggested Solution Key Supporting Reference
Reaction Pathway & Conditions Low yield in oxidative dimerization Use of inappropriate oxidant or base [1] Use KOtBu as base under O₂ balloon; avoid TBHP, K₂S₂O₈, m-CPBA [1] [1]
Poor yield in cyclopropanation Non-optimized reaction system [2] Employ iodine-mediated diastereoselective system with arylidene malononitriles [2] [2]
Low yield in general synthesis Harsh, exothermic conditions; difficult product isolation [3] Use ZnCl₂/FeCl₃ catalyst system with aniline & but-2-en-1-one in acetic acid [3] [3]
Substrate & Selectivity Undesired by-products in cross-dimerization Competition from homo-dimerization side reactions [1] Carefully control stoichiometry and modified reaction conditions for cross-dimerization [1] [1]
Low yield with electron-deficient substrates Electron-withdrawing groups (e.g., -NO₂, -Cl) deactivating the ring [1] Expect lower conversions; complex mixtures may form with 6-nitro- or 6-chloro- substituents [1] [1]
Solvent & Additives Solvent incompatibility in oxidative dimerization Use of inappropriate solvents like DMSO, toluene, or CH₃CN [1] Use DMF as the optimal solvent [1] [1]
Poor yield or selectivity in oxidation Lack of necessary additive [1] Include 18-crown-6 as an additive to improve yield [1] [1]

The workflow below summarizes the logical relationship and decision points for troubleshooting low reaction yields.

G Start Low Reaction Yield Path Identify Reaction Pathway Start->Path Cond Optimize Critical Conditions Start->Cond Sub Analyze Substrate Effects Start->Sub Check Check Solvent/Additives Start->Check P1 Oxidative Dimerization? Path->P1 P2 Cyclopropanation? Path->P2 P3 General Synthesis? Path->P3 S1 Performing Cross-Dimerization? Sub->S1 S2 Using electron-deficient substrate? Sub->S2 V1 Solvent = DMF? Check->V1 V2 Additive = 18-crown-6? Check->V2 C1 Use KOtBu base & O₂ balloon P1->C1 C2 Ensure I₂ is used as mediator P2->C2 C3 Try ZnCl₂/FeCl₃ catalyst system P3->C3 A1 Modify conditions for cross-coupling S1->A1 A2 Anticipate lower yields and complex mixtures S2->A2

Frequently Asked Questions

What is the most effective protocol for the oxidative dimerization of 2,6-Dimethylquinoline to form 2-alkenyl bisquinolines?

This method provides a greener and more efficient one-pot synthesis compared to traditional approaches that require pre-synthesized aldehydes and harsh conditions [1].

Optimized Experimental Protocol [1]:

  • Reaction Setup: In a reaction vessel, combine This compound (0.2 mmol), KOtBu (0.22 mmol), and 18-crown-6 (0.22 mmol) in anhydrous DMF (1.5 mL).
  • Atmosphere: Evacuate and refill the vessel with oxygen, maintaining an oxygen balloon atmosphere.
  • Reaction Conditions: Stir the reaction mixture at 50 °C for 20 hours.
  • Work-up & Isolation: After completion (monitored by TLC or GC-MS), quench the reaction with water and extract with ethyl acetate. Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkenyl bisquinoline.
  • Expected Outcome: Under these optimized conditions, the symmetric dimer (2b) can be obtained in a yield of 64-71% [1].

Critical Parameters for Success:

  • Base is Crucial: KOtBu is essential. Substitution with NaOtBu, LiOtBu, or KOH leads to significantly lower yields, and Cs₂CO₃ results in no reaction [1].
  • Oxygen as Oxidant: Molecular oxygen is the optimal oxidant. Reactions under air or with chemical oxidants like TBHP or K₂S₂O₈ give trace or no desired product [1].
  • Solvent Specificity: DMF is the solvent of choice. DMSO, toluene, and CH₃CN are ineffective for this transformation [1].
How can I achieve cross-dimerization between two different 2-methylquinolines, and what challenges should I anticipate?

Cross-dimerization is challenging due to the possibility of three different products forming from the two homo-dimerizations and the one desired cross-dimerization [1].

Experimental Protocol for Cross-Dimerization [1]: While the search results do not provide the exact detailed procedure, the general approach involves using a modified version of the standard oxidative dimerization conditions.

  • Stoichiometry: Use the two different 2-methylquinolines in a carefully optimized stoichiometric ratio (often 1:1) to minimize homo-dimerization.
  • Conditions: Employ the same catalytic system of KOtBu and 18-crown-6 in DMF under an O₂ atmosphere.
  • Purification: The reaction mixture will likely require careful purification, such as by preparative TLC or column chromatography, to separate the desired unsymmetrical cross-dimer from the symmetrical by-products.

Key Challenges & Solutions:

  • Challenge: Formation of homo-dimer by-products, which makes purification difficult and lowers the yield of the desired cross-coupled product [1].
  • Solution: While the yield may be lower than for homo-dimerization, this one-pot method provides a more direct route to these complex structures. The reported yields for various unsymmetrical 2-alkenyl bisquinolines using this method are in an acceptable range, though specific figures are not listed in the abstract [1].
Are there other proven synthetic methods to functionalize this compound efficiently?

Yes, besides dimerization, this compound serves as a versatile precursor in other reactions.

  • Iodine-Mediated Cyclopropanation: A one-pot, iodine-mediated diastereoselective reaction with Knoevenagel condensation products (arylidene malononitriles) yields 2-aryl-3-(6-methylquinolin-2-yl)cyclopropane-1,1-dicarbonitriles. This method provides moderate to good yields of highly functionalized cyclopropane rings, which are valuable scaffolds in medicinal chemistry [2].
  • Improved General Synthesis: A patented process describes a high-yield synthesis of this compound itself and its derivatives. The method involves condensing aniline with but-2-en-1-one in the presence of a catalyst system comprising zinc chloride (ZnCl₂) and ferric chloride (FeCl₃) in acetic acid. This process is noted for being an improvement over conventional methods, offering better yields and easier isolation of the product [3].

References

2,6-Dimethylquinoline HPLC method optimization

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Performance Optimization Approaches

The following table summarizes different theoretical optimization approaches to achieve the highest plate count (efficiency) within a given analysis time, which is a common goal in method development [1].

Optimization Scheme Key Parameters Adjusted Objective Key Consideration
One-Parameter [1] Eluent velocity (flow rate) Find optimal velocity for a pre-selected column (particle size & length) Often results in operating pressure lower than the instrument's maximum capability.
Two-Parameter [1] Column length & Eluent velocity Find the best combination of length and velocity for a selected particle size. Allows for better use of the available system pressure, improving efficiency over one-parameter.
Three-Parameter [1] Particle size, Column length & Eluent velocity Theoretically achieve the absolute best performance. Optimal column configurations may not be commercially available, requiring compromises.

Troubleshooting Common HPLC Issues

Here are some common problems users might encounter, along with their probable causes and solutions.

Abnormal Peak Shapes

Abnormalities include peak tailing, fronting, shoulder peaks, or splitting [2].

  • Cause: Column Deterioration
    • Description: Over time, a gap can form in the packing material at the column inlet, or contaminants can accumulate, disrupting flow [2].
    • Solution: Rinse the column according to the manufacturer's instructions. If rinsing fails, the column may be backflushed (if permitted) or may have reached its end of life [2].
  • Cause: Inappropriate Sample Solvent
    • Description: If the sample solvent is stronger than the mobile phase (e.g., higher organic solvent ratio in reversed-phase HPLC), it can cause peak broadening and distortion [2].
    • Solution: Prepare the sample in a solvent that matches or is weaker than the initial mobile phase composition [2].
  • Cause: Dead Volume in Flow Lines
    • Description: Voids or poor connections between the injector, column, and detector can cause peak broadening [2].
    • Solution: Check and tighten all connections, ensuring tubing is inserted correctly and pressed against the far side of the fitting [2].
System Pressure Problems
  • High Pressure:
    • Causes: Clogged column (from particles or precipitated salts), blocked inlet frit, or sample contamination [3].
    • Solutions: Flush the column sequentially with warm water (40–50 °C), methanol, and other compatible solvents. Use in-line filters and guard columns to prevent future issues [3].
  • Low Pressure & Fluctuations:
    • Causes: Air bubbles in the pump or detector, or leaks in tubing, fittings, or pump seals [3].
    • Solutions: Degas mobile phases thoroughly. Purge the pump to remove air. Inspect and tighten fittings, and replace worn seals [3].
Baseline Issues and Retention Time Shifts
  • Baseline Noise and Drift: Can be caused by contaminated solvents, a failing detector lamp, or temperature instability. Use high-purity solvents and ensure the detector is well-maintained [3].
  • Retention Time Shifts: Often result from variations in mobile phase composition or preparation, column aging, or inconsistent pump flow. Prepare mobile phases consistently and ensure the column is properly equilibrated [3].

A Practical Method Optimization Workflow

You can guide users through a systematic optimization procedure. The following diagram outlines a logical workflow based on established principles [1].

Start Start Method Optimization Define Define Goal: Target Analysis Time & Resolution Start->Define ColSelect 1. Column Selection (Choose particle size & length) Define->ColSelect Opt1 One-Parameter Opt. Optimize flow rate ColSelect->Opt1 Check1 Performance Adequate? Opt1->Check1 Opt2 Two-Parameter Opt. Change column length & re-optimize flow Check1->Opt2 No Final Validate Final Method Check1->Final Yes Check2 Performance Adequate? Opt2->Check2 Opt3 Three-Parameter Opt. Change particle size, length & flow (Theoretical Limit) Check2->Opt3 No Check2->Final Yes Opt3->Final

Frequently Asked Questions (FAQs)

  • What is the most effective way to speed up an HPLC analysis without sacrificing too much efficiency? The most effective approach is the combined use of higher temperatures, higher pressures, and columns packed with smaller particles. This can dramatically reduce analysis time and solvent consumption [1].

  • Why are my peaks tailing, and how can I fix it? Peak tailing, especially for basic compounds like some amines, can be caused by secondary interactions with active sites (e.g., silanol groups) in the column or inlet. Ensure a good column cut, use a column designed for basic compounds, and check that the sample solvent is compatible with the mobile phase [2] [4].

  • How can I reduce baseline noise? Use high-purity, thoroughly degassed solvents. Regularly maintain and clean the detector flow cell, and replace aging detector lamps. Stabilizing the laboratory temperature can also help [3].

  • What should I do if the operating pressure is much lower than the system's maximum? This often indicates a missed opportunity for better efficiency. Consider moving to a two-parameter optimization: use a longer column (to increase efficiency) and a higher flow rate (to maintain analysis time), thereby utilizing more of the available system pressure [1].

References

2,6-Dimethylquinoline dimerization conditions optimization

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Oxidative Dimerization

The table below addresses common issues and optimization strategies for the KOtBu-promoted oxidative dimerization of 2-methylquinolines, a key method for synthesizing 2-alkenyl bisquinolines [1].

Problem / Objective Possible Cause & Solution Key Quantitative Data & Optimal Conditions

| Low or No Yield | • Incorrect Base: KOtBu is essential [1]. • Incorrect Oxidant: Molecular oxygen (O₂ balloon) is required; air gives only trace product [1]. • Incorrect Solvent: DMF is effective; DMSO, toluene, or CH₃CN fail [1]. | Optimal System [1]: • Base: KOtBu (1.1 equiv) • Additive: 18-crown-6 (1.1 equiv) • Solvent: DMF • Atmosphere: O₂ balloon • Temperature: 50 °C • Time: 20 hours | | Substrate Compatibility | • Electron-Donating Groups (e.g., -CH₃, -OCH₃): Generally well-tolerated, good yields [1]. • Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Can lead to complex mixtures; target dimer not observed [1]. | Reported Yields [1]: • 2,6-Dimethylquinoline → Product 2b: 71% • 6-Methoxyquinaldine → Product 2c: 64% • 8-Methoxyquinaldine → Product 2d: 66% | | Achieving Cross-Dimerization | Self-dimerization of starting materials can compete. The cross-dimerization is feasible with a modified protocol, though purification can be challenging [1]. | The methodology allows for the synthesis of unsymmetrical 2-alkenyl bisquinolines (3-7), albeit in lower, "acceptable" yields [1]. |

Detailed Experimental Protocol

Here is the step-by-step procedure for the oxidative dimerization, adapted from the literature [1].

  • Reaction Setup: In a flame-dried reaction vessel equipped with an oxygen balloon, combine this compound (0.2 mmol, 1.0 equiv) and anhydrous DMF (1.5 mL).
  • Additives: Add potassium tert-butoxide (KOtBu, 0.22 mmol, 1.1 equiv) and 18-crown-6 (0.22 mmol, 1.1 equiv) to the solution.
  • Reaction Execution: Stir the reaction mixture vigorously at 50 °C for 20 hours under an oxygen atmosphere.
  • Work-up: After completion (monitored by TLC or GC-MS), dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers and wash thoroughly with water and brine.
  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., on silica gel) to isolate the desired 2-alkenyl bisquinoline dimer.

The following diagram illustrates the core experimental workflow:

G A Reaction Setup B Add KOtBu & 18-crown-6 A->B C Stir at 50°C under O₂ B->C D Work-up & Purification C->D E Isolated Dimer Product D->E

Alternative Dimerization Pathways

While oxidative dimerization is a primary method, other photochemical strategies can form complex dimers or fused systems under different conditions.

  • Photochemical Dimerization: Visible-light-mediated reactions using a photosensitizer like thioxanthone (TX) can proceed via triplet–triplet energy transfer (EnT). This pathway can lead to complex polycyclic architectures through dearomative cycloaddition and subsequent radical reactions, rather than a direct alkenyl coupling [2].
  • Dimerization Mechanism Evaluation: Computational studies (e.g., DFT methods at B3LYP/6-311+G level) can be employed to rationalize dimerization mechanisms and evaluate the feasibility of different pathways, which typically have activation energies below 16 kcal/mol [3].

Key Optimization Takeaways

  • Base and Oxidant are Critical: The KOtBu/O₂ system is fundamental. Substituting the base or oxidant drastically reduces yield [1].
  • Monitor Electronic Effects: Electron-donating groups on the quinoline ring favor the oxidative reaction, while strong electron-withdrawing groups can lead to side products [1].
  • Explore Cross-Coupling: The protocol can be adapted for cross-dimerization, but be prepared for challenging purification due to homodimer byproducts [1].

References

handling 2,6-Dimethylquinoline solid

Author: Smolecule Technical Support Team. Date: February 2026

Basic Compound Information

  • CAS Number: 877-43-0
  • Molecular Formula: C11H11N
  • Molecular Weight: 157.21 - 157.22 g/mol [1] [2] [3]
  • Appearance: Light yellow to brown or almost white powder to crystal [1] [3] [4]
  • Purity Available: >99.0% (GC) [3]

The following table summarizes key physical properties of 2,6-Dimethylquinoline:

Property Value Reference
Melting Point 57 - 60 °C [3] [4]
Boiling Point 267 °C [3]
Recommended Storage Room temp., in cool/dark place (<15°C), under inert gas [3]
Condition to Avoid Air Sensitive [3]
Calculated LogP 2.83 - 3.044 [5] [6]

Safety Data and Handling Guidelines

Hazard Statements [3]

  • H315: Causes skin irritation.
  • H319: Causes serious eye irritation.
  • H402: Harmful to aquatic life.

Precautionary Measures [3] [4]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield. Use a dust mask type N95 (US) and wash skin thoroughly after handling.
  • Environmental Precautions: Avoid release to the environment.
  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Biological Activity & Experimental Use

This compound is a natural constituent from the roots of Peucedanum praeruptorum and is a known inhibitor of cytochrome P450 enzymes [1] [4]. This is particularly relevant for drug metabolism studies.

Target Enzyme IC50 Value Biological Context
CYP1A2 3.3 µM Recombinant human enzyme; potent inhibition [1]
CYP2B6 480 µM Recombinant human enzyme; weaker inhibition [1]

Frequently Asked Questions (FAQs)

Q1: How should I store this compound, and what is its shelf life?

  • Storage: It is recommended to store the solid at room temperature, but in a cool and dark place (ideally below 15°C). The container should be sealed and stored under an inert gas due to its air-sensitive nature [3].
  • Shelf Life: When stored as a powder under recommended conditions, the shelf life is at least 2 years at 4°C and 3 years at -20°C [1].

Q2: How do I prepare a stock solution of this compound?

  • Solubility: It is soluble in DMSO at least up to 100 mg/mL (636.05 mM) [1].
  • Preparation: Dissolve the solid in DMSO. The solution should be prepared fresh or aliquoted for storage. Note that hygroscopic DMSO can impact solubility, so use a newly opened container if possible [1].
  • Stock Solution Storage:
    • -80°C: Store for up to 6 months.
    • -20°C: Store for up to 1 month.
    • Avoid repeated freeze-thaw cycles [1].

Q3: What are the critical physical properties I need to know for my experiment?

  • The compound is a solid at 20°C with a melting point between 57-60°C [3] [4]. Its estimated boiling point is 267°C [3]. The vapor pressure at different temperatures can be calculated using the Antoine equation parameters available on the NIST WebBook [2].

Q4: What safety precautions are essential when handling this compound?

  • Always refer to the Safety Data Sheet (SDS) before use. Minimum PPE should include gloves, safety glasses, and a lab coat. Due to the potential for dust formation, working in a fume hood is advised. The compound is harmful to aquatic life, so all waste should be collected and disposed of properly [3] [4].

Troubleshooting Common Issues

Problem Possible Cause Solution
Compound appears discolored Degradation due to exposure to air or light. The compound can range from almost white to light yellow or brown. Store under inert gas in a dark place as recommended [1] [3].
Low solubility in aqueous buffers High LogP value indicates hydrophobicity. First, create a concentrated stock solution in DMSO, then dilute into the aqueous buffer. For in vivo studies, use a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline [1] [6].
Unexpected biological results Off-target inhibition, especially at higher concentrations. Be aware that while this compound is a potent CYP1A2 inhibitor, it also inhibits CYP2B6 at much higher concentrations (IC50 480 µM). Use appropriate controls and concentration ranges [1].

Experimental Workflow Overview

The diagram below outlines a general workflow for handling and using this compound in an experimental setting.

cluster_notes Key Considerations Start Retrieve Compound from Storage A Weigh Solid in Fume Hood Start->A B Prepare Stock Solution in DMSO A->B N1 Wear appropriate PPE: Gloves, Eye Protection A->N1 N2 Work under inert gas if possible A->N2 C Aliquot and Store According to Timeline B->C D Use in Assay (e.g., CYP Inhibition) C->D N3 Avoid repeated freeze-thaw cycles C->N3 E Proper Waste Disposal D->E

References

2,6-Dimethylquinoline solubility issues

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Properties

The following table summarizes the key identifiers and physical properties of 2,6-Dimethylquinoline, which are fundamental for handling and experimental design.

Property Value Reference
CAS Number 877-43-0 [1] [2] [3]
Molecular Formula C₁₁H₁₁N [1] [2] [3]
Molecular Weight 157.21 g/mol [2] [3] [4]
Melting Point 57-60 °C [1] [2] [3]
Boiling Point 266-267 °C [5] [3]
Appearance White to almost white powder or crystals [2] [3]
pKa 5.46 (+1) at 25°C [3]
Storage Room temperature, inert atmosphere [1] [3]

Solubility Data & Solution Preparation

A primary challenge with this compound is its limited solubility in water. The table below outlines its solubility in different solvents, which is critical for preparing stock solutions.

Solvent Solubility Notes / Application
DMSO 100 mg/mL (636.05 mM) Standard for in vitro stock solutions; hygroscopic [6].
Water Low Hydrophobic nature limits aqueous solubility [7].
Ethanol Soluble Generally more soluble in organic solvents [7].
Acetone Soluble Generally more soluble in organic solvents [7].

For biological experiments, preparing a stock solution in DMSO is highly recommended. The workflow below outlines the process for preparing a 10 mM stock solution, which can be further diluted for experimental use.

f start Prepare 10 mM Stock Solution in DMSO step1 Weigh 1.57 mg of this compound (MW: 157.22 g/mol) start->step1 step2 Add to 1.0 mL of pure DMSO (100% concentration) step1->step2 step3 Mix thoroughly using vortex and/or ultrasonication step2->step3 step4 Aliquot and store at -20°C (use within 1 month) step3->step4

Troubleshooting Common Solubility Issues

Here are solutions to some frequently encountered problems:

  • Problem: Precipitation in aqueous buffers

    • Solution: When adding a DMSO stock solution to an aqueous buffer (e.g., cell culture medium), ensure the final DMSO concentration is kept low (typically below 1%). This helps prevent the compound from crashing out of solution. For higher concentration requirements, consider using solubilizing agents.
  • Problem: Low solubility for in vivo administration

    • Solution: For animal studies, you can use a corn oil vehicle. One documented protocol involves dissolving the compound in a small volume of DMSO first (e.g., 10%), then mixing it thoroughly with corn oil (e.g., 90%) to create a stable emulsion for administration [6].
  • Problem: Clogging of HPLC systems or inaccurate concentration

    • Solution: Always filter the solution through a compatible microporous membrane (e.g., 0.45 μm or 0.22 μm) before injection into an HPLC system or before performing dilution series to ensure a particulate-free solution and accurate measurements.

Biological Activity & Experimental Notes

This compound is not just a simple solvent; it has documented biochemical activity that researchers must account for in their experiments.

  • Cytochrome P450 Inhibition: This compound is a known inhibitor of cytochrome P450 enzymes, with a potent IC₅₀ of 3.3 µM for CYP1A2 and a weaker IC₅₀ of 480 µM for CYP2B6 [1] [6]. If your research involves these metabolic pathways, this inhibitory activity is a critical experimental variable.
  • Natural Source: It is a chemical constituent found in the roots of Peucedanum praeruptorum [1] [6].

Frequently Asked Questions

What is the best way to store this compound stock solutions?

For long-term stability, store the powder at room temperature. For DMSO stock solutions, aliquot and store at -20°C for one month or -80°C for six months. Avoid repeated freeze-thaw cycles to maintain stability [6].

The compound has turned light yellow to brown. Is it still usable?

Slight discoloration over time may occur. The compound has been described as "Light yellow to brown" in its solid form, which suggests some color variation might be normal [6]. However, for critical quantitative work, it is advisable to obtain a fresh sample or rely on the certificate of analysis for purity confirmation.

What personal protective equipment (PPE) should I use when handling the powder?

It is recommended to wear gloves, safety glasses (eyeshadows), and an N95-type dust mask to avoid inhalation or contact with skin and eyes [1].

References

Known Reaction Byproducts of 2,6-Dimethylquinoline

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes characterized byproducts and their formation conditions from published studies.

Byproduct / Resulting Compound Reaction Type / Conditions Key Controlling Factors & Notes

| 2‑Aryl‑3‑(6‑methylquinolin‑2‑yl)cyclopropane‑1,1‑dicarbonitriles [1] | Iodine-mediated diastereoselective cyclopropanation with arylidene malononitriles. One-pot synthesis [1]. | - Iodine mediator is essential [1].

  • Reaction is diastereoselective, implying potential for stereoisomer byproducts if control is lost [1]. | | 2‑Alkenyl Bisquinolines (e.g., compound 2b) [2] | KOtBu-promoted oxidative dimerization with molecular oxygen (O₂), in DMF, 50°C [2]. | - Strong base (KOtBu) and oxygen atmosphere are critical; reaction fails without them [2].
  • Electron-donating groups (e.g., methyl) favor the reaction; electron-withdrawing groups (e.g., nitro, chloro) lead to complex, uncharacterized byproducts [2].
  • Additive (18‑C‑6) improves yield [2]. | | Quinoline-2-carboxaldehyde (Intermediate) [2] | KOtBu/O₂ oxidation of 2-methylquinolines [2]. | - This aldehyde is a key reactive intermediate in the oxidative dimerization to 2-alkenyl bisquinolines [2]. Its isolation or detection indicates an incomplete reaction. | | Uncharacterized Complex Mixtures [2] | KOtBu/O₂ system with substrates bearing strong electron-withdrawing groups (e.g., 6-nitro- or 6-chloro- substituents) [2]. | - Indicates high substrate sensitivity. Substrate electronic properties must be carefully considered [2]. |

Experimental Protocols for Cited Reactions

Here are the detailed methodologies for the key reactions mentioned above.

Protocol 1: Oxidative Dimerization to 2-Alkenyl Bisquinolines [2]

This procedure describes the synthesis of symmetric dimers and highlights conditions that can lead to byproducts.

  • Reaction Setup: In a flame-dried reaction vial, combine 2,6-dimethylquinoline (0.2 mmol), potassium tert-butoxide (KOtBu, 0.22 mmol), and 18-crown-6 (0.22 mmol) in anhydrous DMF (1.5 mL).
  • Reaction Conditions: Fit the vial with an oxygen balloon and stir the reaction mixture at 50°C for 20 hours.
  • Workup and Isolation: After completion (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkenyl bisquinoline.
Protocol 2: Iodine-Mediated Cyclopropanation [1]

This one-pot synthesis generates complex cyclopropane structures.

  • Reaction Setup: The specific masses or molar quantities are not detailed in the abstract. The general reaction involves stirring the Knoevenagel condensation product of malononitrile with a benzaldehyde (arylidene malononitrile) with This compound in the presence of molecular iodine as a mediator.
  • Reaction Conditions: The reaction is performed in one pot. The exact temperature and solvent are not specified in the abstract but would be found in the full article's supporting information [1].
  • Outcome: The procedure affords 2-aryl-3-(6-methylquinolin-2-yl)cyclopropane-1,1-dicarbonitriles in moderate to good yields and with diastereoselectivity [1].

Byproduct Formation and Troubleshooting Workflow

The following diagram maps out the primary byproduct pathways and troubleshooting logic based on the current research.

G Start Start: Planned Reaction with This compound R1 Reaction with Arylidene Malononitriles & I₂ Start->R1 R2 Reaction with KOtBu under O₂ Start->R2 R3 Reaction with e⁻-withdrawing substituted substrates Start->R3 BP1 Byproduct: Incorrect Cyclopropane Stereoisomer R1->BP1 Impurity P1 Target Product: Diastereomerically Pure Cyclopropane R1->P1 Optimal BP2 Byproduct: Quinoline-2-carboxaldehyde (Intermediate) R2->BP2 Incomplete Rxn P2 Target Product: 2-Alkenyl Bisquinoline R2->P2 Optimal BP3 Byproduct: Uncharacterized Complex Mixture R3->BP3 Incompatible TS1 Troubleshoot: Verify reaction conditions (solvent, I₂ purity) from literature [1] BP1->TS1 TS2 Troubleshoot: Ensure anhydrous conditions, sufficient O₂ supply, and correct base [2] BP2->TS2 TS3 Troubleshoot: Check substrate compatibility. Avoid strong e⁻-withdrawing groups [2] BP3->TS3

Key Troubleshooting Insights for Researchers

  • Reaction conditions are highly specific. For the oxidative dimerization, using DMSO, toluene, or CH₃CN instead of DMF, or replacing KOtBu with NaOtBu, LiOtBu, or Cs₂CO₃, can significantly reduce yield or prevent the reaction entirely [2].
  • Substrate electronics are critical. The presence of electron-withdrawing groups like nitro or chloro on the 2-methylquinoline scaffold can lead to complex mixtures, suggesting alternative decomposition pathways or side reactions under strong basic conditions [2].
  • Monitor for key intermediates. In the oxidative dimerization, the detection of quinoline-2-carboxaldehyde by GC-MS indicates that the first oxidation step has occurred but the subsequent condensation has not gone to completion [2].

References

2,6-Dimethylquinoline column chromatography separation

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for 2,6-Dimethylquinoline

For researchers requiring a starting method, the following High-Performance Liquid Chromatography (HPLC) conditions have been developed [1].

Stationary Phase: Newcrom R1 HPLC column (a reverse-phase column with low silanol activity). Smaller 3 µm particle size columns are available for fast UPLC applications [1]. Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid [1]. MS-Compatibility: For Mass-Spec (MS) compatible applications, replace phosphoric acid with formic acid [1]. Application Notes: This method is scalable and can be used for isolation of impurities in preparative separation and is also suitable for pharmacokinetics studies [1].

Troubleshooting Guide & FAQs

Here are some common challenges and solutions related to column chromatography separations.

Issue Possible Causes Proposed Solutions
Poor Separation/Resolution Incorrect stationary phase selectivity; suboptimal mobile phase; column degraded [2] [3]. Screen different column chemistries [2] [3]; optimize organic modifier ratio/pH with DoE [4]; replace old column.
Tailing Peaks Secondary interactions with silanol groups; column contamination [1]. Use a column with low silanol activity (e.g., Newcrom R1) [1]; incorporate acidic modifiers (e.g., formic acid) [1]; clean or replace column.
Low Flow Rate/High Pressure Blocked frit or tubing; column bed compression [5]. Check system for blockages; avoid letting the solvent level drop below the silica surface [5].
Poor Recovery/Compound Degradation Compound instability on the stationary phase [5]. Test compound stability on silica using 2D TLC [5]; consider alternative stationary phases (e.g., alumina) or purification techniques (e.g., crystallization) [5].

Q: How can I make my chromatographic method development faster and more predictive? A: Using Quantitative Structure-Retention Relationship (QSRR) models is a powerful approach. QSRR uses computational molecular descriptors to predict retention behavior, helping to identify the most suitable chromatographic method and conditions with minimal initial experimentation [6] [2]. For a simpler predictive method, the Linear Calibration Using Two Reference Substances (LCTRS) method can accurately predict retention times on different HPLC systems, reducing the need for multiple reference standards [7].

Q: My compound has poor solubility in the initial solvent system for column loading. What can I do? A: Use a dry-loading technique. Dissolve your sample in a strong solvent and adsorb it onto a small amount of dry silica gel. Then, gently evaporate the solvent to create a free-flowing powder, which can be added to the top of the pre-packed column without disrupting the separation [5].

Systematic Method Development Workflow

Developing a robust chromatographic method is a multi-stage process. The following workflow provides a systematic approach [2].

cluster_0 Scoping Phase cluster_1 Optimization Phase Start Start Method Development Technique Select Chromatographic Technique Start->Technique Column Column Screening/Scouting Technique->Column Technique->Column Choose technique & broad mobile phase conditions Optimization Optimize Conditions (Use DoE, e.g., BBD) Column->Optimization Final Final Validated Method Optimization->Final

Phase 1: Scoping - The first stage is to select the appropriate chromatographic technique (e.g., Reversed-Phase LC, HILIC, IC) and a broad mobile phase composition based on the analyte's properties [2]. Phase 2: Column Screening - This experimental phase aims to identify the column (stationary phase) that offers the best resolution for your target analytes. For this compound, a reverse-phase column like Newcrom R1 is a good starting point [1] [2]. Phase 3: Optimization - The final stage involves fine-tuning the separation conditions. Use a Box-Behnken Design (BBD) or similar Design of Experiment (DoE) approach to efficiently optimize instrumental parameters like the exact mobile phase composition, flow rate, and temperature for the best resolution, peak shape, and analysis time [4].

Advanced Strategies: Retention Time Prediction

To further streamline your work, consider these advanced predictive strategies:

  • QSRR Models: These models use computationally derived molecular descriptors (over 5,000 can be calculated) to build statistical models (like PLS or ANN) that predict retention. This is a powerful way to identify compounds and select methods without extensive use of authentic standards or expensive detectors like tandem MS [6] [2].
  • LCTRS Method: This is a simpler, robust alternative to the traditional relative retention method. It requires only two reference substances to establish a linear calibration that predicts the retention times of other compounds on a given HPLC system with high accuracy, even across different columns [7].

References

Benchmarking Framework from a Related Quinoline Compound

Author: Smolecule Technical Support Team. Date: February 2026

A 2022 study performed a detailed DFT benchmark on 2-chloro-6,8-dimethylquinoline-3-carboxaldehyde, a molecule structurally very similar to your compound of interest [1]. The research evaluated multiple functionals and basis sets by comparing calculated parameters (like bond lengths and vibrational frequencies) against experimental FT-IR data.

The table below summarizes the key findings from this study, showing how different functional and basis set combinations performed [1].

Functional Basis Set Overall Performance Key Comments
B3LYP 6-311+G(2d) Best Performance Most accurate compared to experimental data. [1]
B3PW91 6-311+G(2d) Good Performance Also showed high accuracy. [1]
B3LYP 6-311+G(d,p) Good Performance Another reliable combination. [1]
BVP86 STO-3G Worst Performance Least accurate combination. [1]
PBEPBE STO-3G Poor Performance Low level of theory, high error. [1]

Experimental Protocols and Validation

For a rigorous benchmark, it's crucial to have high-quality experimental data for validation. The following information for 2,6-Dimethylquinoline itself is available and can be used to validate your computational models.

  • Experimental Thermodynamic Property Measurements: A study published in the Journal of Chemical Thermodynamics conducted high-precision measurements for this compound using techniques like [2]:
    • Oxygen bomb calorimetry: To determine the standard molar enthalpy of formation in the crystalline state.
    • Adiabatic heat-capacity calorimetry: To measure heat capacities and derive entropies.
    • Comparative ebulliometry and inclined-piston gauge manometry: To measure vapor pressures. The study derived standard molar formation properties (Gibbs free energies, enthalpies, and entropies) for the ideal gas state, which are key targets for computational validation [2].
  • Mutual Validation: The same research demonstrated that for rigid molecules like methylquinolines, computational chemistry methods can accurately calculate ideal-gas entropies. The excellent agreement between their experimental results and independent computational calculations provides strong mutual validation for both methods [2].
  • Additional Physical Properties: Other sources provide confirmed experimental data points you can use for comparison [3] [4]:
    • Melting Point: 57-59 °C [4].
    • Molecular Weight: 157.2117 g/mol [3].
    • Vapor Pressure: Antoine equation parameters are available for calculating vapor pressure over a temperature range [3].

Workflow for DFT Benchmarking

The methodology from the search results can be synthesized into a general workflow for conducting and validating your own DFT benchmark for this compound. The diagram below illustrates this process.

Start Start: Define Benchmarking Goal Step1 1. Select DFT Methods Start->Step1 Step2 2. Geometry Optimization Step1->Step2 e.g., B3LYP/6-311+G(2d) B3PW91/6-311+G(2d) Step3 3. Frequency Calculation Step2->Step3 Confirm local minima (no imaginary frequencies) Step4 4. Property Calculation Step3->Step4 Derive thermodynamic properties Step5 5. Compare with Experiment Step4->Step5 e.g., Enthalpy, Entropy Vibrational Frequencies End Report Performance Step5->End Identify best method ExpData Experimental Reference Data ExpData->Step5 Validation

To ensure the reliability of your benchmark, consider these key points from the research:

  • Quantifying Uncertainty: One study highlights the importance of evaluating uncertainty in DFT calculations, especially for properties like ideal-gas entropy and heat capacity. For molecules with internal rotors (like methyl groups), going beyond the simple rigid-rotor harmonic oscillator model to a one-dimensional hindered rotor (1-DHR) model can significantly improve accuracy [5].
  • Improving NCI Calculations: For properties dependent on non-covalent interactions (NCIs), another paper suggests that machine learning corrections can dramatically improve the accuracy of low-level DFT methods, making them comparable to high-level ab initio methods at a fraction of the computational cost [6].

Conclusion and Recommendations

  • Recommended Method: The B3LYP functional with the 6-311+G(2d) basis set is a strong starting point, as it was identified as the best-performing combination for a very similar quinoline derivative [1].
  • Key Validation Data: You can validate your results against the high-precision experimental enthalpy of formation and ideal-gas entropy measured for this compound [2].
  • Advanced Modeling: For greater accuracy in specific properties, consider implementing a hindered rotor model for entropy calculations [5] or exploring machine learning corrections if your focus is on non-covalent interactions [6].

References

2,6-Dimethylquinoline heat capacity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data for 2,6-Dimethylquinoline

The table below summarizes the key thermodynamic properties measured for this compound in a comprehensive study published in the Journal of Chemical Thermodynamics [1] [2] [3].

State Temperature Range (K) Number of Data Points Experimental Method
Crystal Multiple series between (5 and 320) K 80+ points in total Adiabatic calorimetry [3]
Liquid Above melting point (≈ 320 K) 31 points in total Adiabatic calorimetry & Differential Scanning Calorimetry (DSC) [3]

The study provides highly precise data, including molar heat capacity at saturation pressure, molar entropy, and molar enthalpy function [3]. The standard molar enthalpy of formation in the crystalline state was determined to be 36.2 ± 0.9 kJ·mol⁻¹ [1].

Detailed Experimental Methodology

The research employed several rigorous techniques to ensure data accuracy [1] [3]:

  • Adiabatic Heat-Capacity Calorimetry: This primary method was used for measuring heat capacity in both solid and liquid phases. It involves isolating the sample in a vacuum to prevent heat loss, allowing for highly precise measurements of the energy required to raise the sample's temperature.
  • Differential Scanning Calorimetry (DSC): This method complemented the calorimetry data, particularly for measuring the critical temperature and confirming phase transitions.
  • Combustion Calorimetry: This technique was used to determine the standard molar enthalpy of formation. The sample is combusted in oxygen within a sealed "oxygen bomb," and the precise heat of reaction is measured.
  • Sample Purity: The sample of this compound was synthesized and purified to a mole fraction purity of 0.99944. Purity was confirmed through fractional melting and ebulliometric vapor-pressure studies [1].

The experimental workflow for determining heat capacity and related properties is summarized in the diagram below:

G start Sample Preparation & Purification m1 Adiabatic Heat-Capacity Calorimetry start->m1 m2 Combustion Calorimetry start->m2 m3 Differential Scanning Calorimetry (DSC) start->m3 d1 Primary Heat Capacity Data (Solid & Liquid) m1->d1 d2 Enthalpy of Formation (ΔfH°) m2->d2 d3 Critical Temperature & Phase Transitions m3->d3 end Derived Thermodynamic Functions (S°, H°, G°) d1->end d2->end d3->end

References

2,6-Dimethylquinoline inhibitor potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitory Potency of 2,6-Dimethylquinoline

Enzyme Target IC₅₀ Value pIC₅₀ Value Potency Interpretation
CYP1A2 3.3 µM [1] 5.48 Moderate potency
CYP2B6 480 µM [1] 3.32 Very weak potency

The data indicates that this compound is a significantly more potent inhibitor of CYP1A2 than of CYP2B6, with a potency difference of over two orders of magnitude [1].

Experimental Methodology

The inhibitory data is generated through standardized in vitro biochemical assays using recombinant human enzymes.

  • Enzyme Source: The experiments are conducted using cDNA-expressed human CYP enzymes (e.g., CYP1A2, CYP2B6) [2]. This system expresses a single, pure CYP enzyme, allowing for unambiguous assessment of a compound's effect on that specific target without interference from other enzymes present in liver microsomes.
  • Core Assay Principle: A common method is the fluorimetric assay. The enzyme is incubated with a non-fluorescent substrate, which is converted into a fluorescent product. The rate of this reaction is measured in the presence of different concentrations of the inhibitor [2].
  • Key Assay Steps:
    • Incubation: The enzyme, a specific substrate, and the inhibitor are mixed in a buffer.
    • Reaction Initiation: The reaction is started by adding NADPH, which provides the necessary electrons for the CYP enzyme to function.
    • Reaction Termination: After a set time, the reaction is stopped, often with an organic solvent.
    • Detection: The amount of fluorescent metabolite generated is measured. The degree of reduction in fluorescence signal in the presence of the inhibitor reflects its inhibitory potency [2].
  • Data Analysis: The IC₅₀ value is determined by plotting the inhibitor concentration against the percentage of enzyme activity and fitting the data using non-linear regression software [2].

Multi-Target Inhibitory Profile

This compound can interact with multiple biological targets, which is visualized in the pathway below.

G cluster_targets Enzyme Targets cluster_effects Biological & Therapeutic Context Inhibitor This compound CYP1A2 CYP1A2 (Potent Inhibition) Inhibitor->CYP1A2 Strong CYP2B6 CYP2B6 (Weak Inhibition) Inhibitor->CYP2B6 Weak AChE Acetylcholinesterase (Research Compound) Inhibitor->AChE Derived Compounds BChE Butyrylcholinesterase (Research Compound) Inhibitor->BChE Derived Compounds DrugMetabolism Altered Drug Metabolism CYP1A2->DrugMetabolism  Alters CYP2B6->DrugMetabolism  Alters NeuroProtection Potential Neuroprotection (e.g., Alzheimer's Disease) AChE->NeuroProtection  Modulates BChE->NeuroProtection  Modulates

The diagram illustrates that this compound itself is a direct inhibitor of CYP enzymes, primarily CYP1A2. Furthermore, its chemical structure serves as a core pharmacophore, meaning it's a key component used to design more complex molecules [3] [4]. These derived compounds can be engineered to inhibit other therapeutically relevant enzymes, such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), which are targets for Alzheimer's disease treatment [3].

A Guide for Researchers

  • For Drug Metabolism Studies: this compound can be used as a selective chemical inhibitor in in vitro experiments to determine the specific contribution of CYP1A2 to a drug's metabolic pathway [2].
  • For Medicinal Chemistry: The quinoline scaffold is a versatile template. The inhibitory potency of quinoline-based compounds is highly dependent on the nature, position, and electronic properties of substituents added to the core structure [3] [4]. This allows for the optimization of activity against a desired target.

References

2,6-Dimethylquinoline crystal structure analysis

Author: Smolecule Technical Support Team. Date: February 2026

Crystal Structure Data of 2,6-Dimethylquinoline

The table below summarizes the key crystallographic information for this compound from a single-crystal X-ray diffraction study [1].

Parameter Value / Description
Chemical Formula C₁₁H₁₁N [1]
Crystal System Orthorhombic [1]
Space Group P2₁2₁2₁ [1]
Cell Parameters a = 5.9497 (3) Å, b = 10.6987 (8) Å, c = 13.4021 (12) Å [1]
Cell Volume 853.10 (11) ų [1]
Measurement Temperature 113 K [1]
R Factor 0.041 [1]
Planarity The quinoline ring and both methyl groups are nearly coplanar [1].
Disorder Hydrogen atoms of the methyl groups are disordered over two sites with 50:50 occupancy [1].

Experimental Protocols and Bioactivity

Crystallization Protocol [1]

  • Compound Source: The title compound was purchased from Shanghai Kuilin Chemical Co., Ltd.
  • Crystallization Method: Single crystals suitable for X-ray analysis were grown by the slow evaporation of a dichloromethane (CH₂Cl₂) solution.

Relevance in Drug Development

  • Quinoline derivatives are significant in medicinal chemistry due to various bioactivities. They can act as antagonists, matrix metalloproteinase inhibitors, and glucocorticoid receptor mimetics [1].
  • While not specific to this compound, other quinoline-based compounds are potent inhibitors of Dihydroorotate Dehydrogenase (DHODH), a target in anticancer and antiparasitic drug discovery [2]. Structure-guided design can optimize interactions with key residues (e.g., T63 and Y356) in the enzyme's binding pocket [2].

Molecular Structure and Packing Diagram

The following diagram illustrates the molecular structure and crystal packing of this compound, based on the crystallographic data.

crystal_packing cluster_mol Molecular Level cluster_pack Crystal Packing Level start Crystal Structure Analysis of This compound A Nearly Planar Quinoline Ring start->A D Orthorhombic System Space Group P2₁2₁2₁ start->D B Disordered Methyl H-atoms (50:50 Occupancy) A->B Structural Feature C C-C Bond Length Mean = 0.003 Å A->C Precision E Unit Cell E->D Defines F Intermolecular Forces (van der Waals) E->F Governed by

Summary of Key Characteristics

  • High Structural Precision: The crystal structure was determined with high accuracy (R factor = 0.041), providing a reliable model for computational studies like molecular docking [1].
  • Specific Solid-State Arrangement: The orthorhombic crystal system and specific space group are critical for understanding the compound's behavior in the solid state, which can influence properties like solubility and stability [1].
  • Foundation for Analogue Design: The structural data serves as a foundation for designing new analogues. Drug discovery efforts often use such crystal structures to guide the introduction of functional groups that can form optimal interactions with biological targets, as seen in DHODH inhibitor development [2].

References

Experimental vs. Computational Validation for 2,6-Dimethylquinoline

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core experimental and computational data that validates the use of the B3LYP method for 2,6-Dimethylquinoline and similar molecules.

Aspect Experimental Data & Methodology Computational Method & Validation Result

| Thermodynamic Properties | Measured Properties: Standard thermodynamic properties for gaseous this compound, including ideal gas molar entropies, enthalpies, and Gibbs free energies of formation (298.15 K to 700 K).

Experimental Methods: Adiabatic heat-capacity calorimetry, vibrating-tube densimetry, comparative ebulliometry, inclined-piston gauge manometry, differential-scanning calorimetry (DSC), and combustion calorimetry [1]. | Method: B3LYP/6-31+G(d,p)

Validation: Independent calculations of ideal gas entropies were in "excellent accord" with calorimetric results. This mutual validation confirms the method's reliability for methylquinolines [1]. | | General Quinoline Derivatives | Measured Properties: Electronic structure, structural characteristics, and spectroscopic properties (FT-IR) of a quinoline derivative (2-chloro-6,8-dimethylquinoline-3-carboxaldehyde) [2].

Experimental Methods: FT-IR spectroscopy using the KBr pellet method [2]. | Method: Density Functional Theory (DFT) with various functionals and basis sets.

Validation: A series of benchmark calculations were performed. The theoretical results showed strong agreement with experimental FT-IR spectra, validating the chosen DFT approaches [2]. | | Bond Dissociation Enthalpies | Measured Properties: Gas-phase enthalpies of formation for β-diketones and their radicals, O-H and C-H bond dissociation enthalpies (BDEs) [3]. | Method: B3LYP/6-311+G(2d,2p)//B3LYP/6-31G(d)

Validation: Computed gas-phase enthalpies of formation for neutral molecules were in "excellent agreement" with available experimental data [3]. |

Detailed Experimental Protocols

For transparency and reproducibility, here are the detailed methodologies for the key experiments cited:

  • Comprehensive Thermodynamic Measurement [1]: A multi-technique approach was employed:
    • Adiabatic heat-capacity calorimetry was used to measure heat capacity.
    • Vibrating-tube densimetry provided density measurements.
    • Comparative ebulliometry and inclined-piston gauge manometry were applied to determine vapor pressure.
    • Differential-scanning calorimetry (DSC) measured the critical temperature.
    • Combustion calorimetry was used to determine the enthalpy of formation.
  • FT-IR Spectroscopy for Molecular Validation [2]: The FT-IR spectrum of the quinoline derivative was acquired using the pellet method, where the sample was incorporated into a KBr window. Spectral measurements were carried out over a range of 4000–400 cm⁻¹ at ambient room temperature to capture the vibrational frequencies.

Computational Methodology

The validated computational approach involves several key steps to ensure accuracy, from determining the molecular structure to calculating its properties. The following diagram illustrates this workflow:

Start Start: SMILES String GeoGen 3D Geometry Generation (e.g., RDKit) Start->GeoGen GeoOpt Geometry Optimization (DFT, e.g., B3LYP) GeoGen->GeoOpt Freq Frequency Calculation (Validation of minima) GeoOpt->Freq PropCalc Target Property Calculation (e.g., Entropy, IR Spectra) Freq->PropCalc Compare Compare with Experimental Data PropCalc->Compare Valid Method Validated Compare->Valid

Key Insights for Researchers

  • High Predictive Accuracy: The direct validation for this compound shows that the B3LYP functional, even with a medium-sized basis set like 6-31+G(d,p), can predict thermodynamic properties like ideal gas entropies with a high degree of accuracy [1]. This makes it a cost-effective and reliable choice for screening and studying methylquinoline compounds.
  • Broader Applicability: The successful validation of DFT methods for various quinoline derivatives indicates that this approach is broadly applicable for predicting a range of molecular properties, from vibrational spectra to electronic structure, which are crucial in pharmaceutical and optoelectronic development [2].
  • Context of "Chemical Accuracy": In computational chemistry, achieving "chemical accuracy" (typically within 1 kcal/mol or 4 kJ/mol of experimental data) is a key benchmark. The B3LYP functional has a proven track record of meeting this benchmark for related organic molecules, supporting its use for quinolines [4].

References

2,6-Dimethylquinoline methylquinolines property comparison

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties of Selected Methylquinolines

The following table summarizes available data on physical properties and sources for these compounds.

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point Purity/Availability Source/Natural Origin
2,6-Dimethylquinoline 877-43-0 C₁₁H₁₁N 157.22 g/mol 57-60 °C [1] [2] ≥ 99% (GC) [2] Roots of Peucedanum praeruptorum [1]
2-Methylquinoline Information not in search results - - - - -
5,7-Dibromo-2-methyl-8-hydroxyquinoline (Broquinaldol) Information not in search results - - - - -

Experimental Data on Anticancer Mechanisms

Several studies highlight the potential of 2-methylquinoline derivatives as anticancer agents, though they target different cancer types and pathways, making a direct performance comparison difficult.

  • 2,6-Dimethoxy-1,4-benzoquinone (2,6-DMBQ): This compound, found in fermented wheat germ extract, demonstrated efficacy in non-small cell lung cancer (NSCLC) cells.

    • Experimental Protocol: The study assessed anchorage-dependent and independent cell growth, cell cycle distribution, and migration. Molecular mechanisms were investigated by screening various signaling kinases using western blot analysis. Specific pathway inhibitors were used in combination with 2,6-DMBQ to confirm its mechanism of action [3].
    • Key Findings: It suppressed cell growth and migration by inhibiting the phosphorylation of AKT and p38 MAPK. It also induced G2 phase cell cycle arrest by modulating the expression of cyclin B1 and CDC2 [3].
  • 8-(benzyloxy)-5,7-dibromo-2-methylquinoline derivatives: These synthetic derivatives, particularly compound 10l, showed high potency against triple-negative breast cancer (TNBC) MDA-MB-468 cells.

    • Experimental Protocol: Anticancer activity was evaluated via MTT assay on various cancer cell lines. Mechanisms were studied through western blot, flow cytometry for apoptosis and cell cycle analysis, and specific kinase inhibition assays. In vivo anti-tumor efficacy was also evaluated in a mouse model [4].
    • Key Findings: The derivative 10l induced apoptosis (programmed cell death) by activating the MKK7-JNK signaling pathway. It was found to be more potent and selective than the parent compound, broquinaldol [4].

Signaling Pathway Diagrams

The diagrams below illustrate the key molecular mechanisms of the compounds discussed.

G 2,6-DMBQ Anticancer Mechanism in NSCLC DMBQ 2,6-DMBQ AKT AKT Phosphorylation DMBQ->AKT Inhibits p38 p38 MAPK Phosphorylation DMBQ->p38 Inhibits Cyclin ↓ Cyclin B1 / CDC2 DMBQ->Cyclin Regulates Growth Suppressed Cell Growth AKT->Growth Migration Suppressed Cell Migration AKT->Migration p38->Growth Arrest G2 Phase Cell Cycle Arrest Cyclin->Arrest

G Quinoline Derivative 10l Pro-apoptotic Mechanism in TNBC Compound10l Derivative 10l MKK7 MKK7 Activation Compound10l->MKK7 Activates JNK JNK Activation MKK7->JNK Phosphorylates Apoptosis Induction of Apoptosis JNK->Apoptosis TNBC Death of TNBC Cells Apoptosis->TNBC

References

2,6-Dimethylquinoline critical properties estimation

Author: Smolecule Technical Support Team. Date: February 2026

Thermodynamic Properties & Critical Data

The table below summarizes the key thermodynamic properties and critical data for 2,6-Dimethylquinoline.

Property Value / Description Reference / Method
Chemical Structure C({11})H({11})N [1]
Molecular Weight 157.21 g/mol [1]
CAS Registry Number 877-43-0 [2] [1]
Melting Point 57–59 °C (lit.) [1]
Boiling Point 266–267 °C [1]
Critical Temperature Measured via Differential Scanning Calorimetry (DSC) [2]
Critical Pressure Estimated [2]
Critical Density Estimated [2]
Standard Gas Phase Thermodynamic Properties Molar entropies, enthalpies, and Gibbs free energies of formation derived for the ideal gas state (298.15 K to 700 K) [2]

| Vapor Pressure (Antoine Equation)| log10(P) = A − (B / (T + C)) P = vapor pressure (bar), T = temperature (K) A=4.03965, B=1735.613, C=-108.278 (461.61 K to 539.44 K) | [3] |

Experimental Methodologies for Property Determination

The thermodynamic data for this compound was obtained through a suite of rigorous experimental techniques [2]:

  • Adiabatic Heat-Capacity Calorimetry: Measures heat capacity over a range of temperatures with high precision, crucial for calculating entropy and enthalpy changes.
  • Vibrating-Tube Densimetry: Determines the density of the fluid, which is essential for understanding volumetric properties and equations of state.
  • Comparative Ebulliometry: Accurately measures vapor pressure as a function of temperature, used to derive enthalpy of vaporization.
  • Inclined-Piston Gauge Manometry: An advanced technique for high-accuracy vapor pressure measurements.
  • Differential Scanning Calorimetry (DSC): Used to measure thermal transitions, including the critical temperature and melting point.
  • Combustion Calorimetry: Directly determines the standard enthalpy of formation by measuring the heat released upon combustion in oxygen.

Computational Validation

The experimental results for this compound and other methylquinolines were mutually validated with computational methods [2]. Independent calculations of the ideal gas entropies were performed using the B3LYP/6-31+G(d,p) model chemistry, which accounts for hindered internal rotations. These computational results were found to be in excellent accord with the calorimetric data, confirming the reliability of both the experimental and computational approaches.

Experimental Workflow for Thermodynamic Property Determination

The following diagram maps the logical workflow and relationships between the key experimental steps involved in determining the thermodynamic properties of a compound like this compound.

Start Sample of This compound CP Adiabatic Heat-Capacity Calorimetry Start->CP Density Vibrating-Tube Densimetry Start->Density VP1 Comparative Ebulliometry Start->VP1 VP2 Inclined-Piston Gauge Manometry Start->VP2 TC Differential Scanning Calorimetry (DSC) Start->TC Combustion Combustion Calorimetry Start->Combustion DataSynthesis Data Synthesis & Critical Property Estimation CP->DataSynthesis Heat Capacity Data Density->DataSynthesis Density Data VP1->DataSynthesis Vapor Pressure Data VP2->DataSynthesis Vapor Pressure Data TC->DataSynthesis Critical Temperature Combustion->DataSynthesis Enthalpy of Formation CompValidation Computational Validation (B3LYP/6-31+G(d,p)) DataSynthesis->CompValidation Experimental Entropy Output Final Thermodynamic Properties Report CompValidation->Output Mutual Validation

Key Insights for Research Applications

  • For Process Design: The vapor pressure data (Antoine equation) is essential for designing purification processes like distillation [3]. The critical property estimates are vital for modeling supercritical fluid processes.
  • For Computational Chemistry: The successful validation with the B3LYP/6-31+G(d,p) model confirms that this computational method is reliable for predicting the properties of similar methylquinoline compounds, which can save experimental resources in early-stage research [2].
  • For Drug Development: As a potential inhibitor of cytochrome P450 enzymes like CYP1A2, the thermodynamic stability and solubility-related properties of this compound can influence its behavior in biological systems [1].

References

×

Physical Description

Light brown crystalline powder; [Alfa Aesar MSDS]

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

157.089149355 Da

Monoisotopic Mass

157.089149355 Da

Boiling Point

266.5 °C

Heavy Atom Count

12

Melting Point

60.0 °C

UNII

KST0M1T4MB

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00 mmHg

Pictograms

Irritant

Irritant

Other CAS

877-43-0

Wikipedia

2,6-dimethylquinoline

General Manufacturing Information

Quinoline, 2,6-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types